molecular formula C6H4Cl4N2O B175726 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine CAS No. 137161-14-9

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Cat. No.: B175726
CAS No.: 137161-14-9
M. Wt: 261.9 g/mol
InChI Key: NPWXDCIHFNVNPM-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl4N2O and its molecular weight is 261.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXDCIHFNVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS 137161-14-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

A Versatile Scaffold for "Masked" Carboxylate Chemistry in Heterocyclic Synthesis

Executive Summary

This compound (CAS 137161-14-9) represents a high-value electrophilic scaffold in the design of bioactive small molecules. Distinguished by its trichloromethyl (–CCl₃) motif, this compound serves as a lipophilic, electron-withdrawing "masked" carboxylate.

For researchers in drug discovery and agrochemistry, this molecule offers a strategic advantage: the –CCl₃ group activates the pyrimidine ring for nucleophilic attack at the C2 position while simultaneously acting as a robust precursor to carboxylic acids, esters, or amides via hydrolysis. This dual functionality allows for the rapid generation of pyrimidine-6-carboxylic acid derivatives—a core structural motif in next-generation herbicides (e.g., sulfonylureas) and kinase inhibitors.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The compound is characterized by an electron-deficient pyrimidine ring, activated by both the 2-chloro and 6-trichloromethyl groups. The 4-methoxy substituent provides a degree of electron donation, modulating the reactivity to prevent ring degradation during harsh nucleophilic substitutions.

PropertyDataNotes
CAS Number 137161-14-9
IUPAC Name This compound
Molecular Formula C₆H₄Cl₄N₂O
Molecular Weight 261.92 g/mol
Physical State Solid (Crystalline)Typically off-white to pale yellow.
Solubility DCM, EtOAc, THF, TolueneHydrolytically unstable in aqueous base.
Reactivity High (SnAr active)C2-Cl is the primary electrophilic site.
Storage 2–8°C, Inert AtmosphereMoisture sensitive; store under Argon/Nitrogen.

Synthetic Routes & Manufacturing Logic

The synthesis of CAS 137161-14-9 typically follows one of two industrial logic pathways, selected based on the availability of precursors and the desired purity profile.

Route A: Side-Chain Chlorination (Radical Substitution)

This is the most scalable route. It begins with 2-chloro-4-methoxy-6-methylpyrimidine (CAS 22536-64-7).[1][2][3]

  • Mechanism: Free-radical halogenation.

  • Reagents: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ) in the presence of a radical initiator (e.g., AIBN) or UV light.
  • Process Note: The reaction must be carefully monitored to prevent chlorination of the pyrimidine ring itself (though the C5 position is relatively deactivated) or the methoxy group.

  • Yield: Generally 70–85% after recrystallization.

Route B: Regioselective Methoxylation

This route starts from 2,4-dichloro-6-(trichloromethyl)pyrimidine .

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Reagents: Sodium methoxide (

    
    ) in Methanol at controlled temperatures (0°C to -10°C).
    
  • Selectivity Challenge: The C4 position is often more reactive than C2 due to steric factors and electronic contributions from the C6-CCl₃ group, but mixtures can occur. Chromatographic separation is often required, making this route less preferred for bulk manufacturing but useful for library synthesis.

Reactivity Map & Strategic Applications

The utility of this scaffold lies in its orthogonal reactivity. The C2-Chlorine allows for immediate diversification, while the C6-Trichloromethyl group acts as a latent functional group.

Visualization: Orthogonal Functionalization Workflow

G Start 2-Chloro-4-methoxy- 6-(trichloromethyl)pyrimidine (CAS 137161-14-9) SnAr_Product 2-Amino/Thio-Derivative (Library Scaffold) Start->SnAr_Product Path A: SnAr (C2) Nucleophile: R-NH2 / R-SH Cond: DIPEA, THF, 60°C Acid_Product 6-Carboxylic Acid (Herbicide Precursor) Start->Acid_Product Path B: Hydrolysis (C6) Reagent: H2SO4 / H2O Cond: 80°C (Acidic) Ester_Product 6-Methyl Ester (Pharmaceutical Intermediate) Start->Ester_Product Path C: Alcoholysis (C6) Reagent: NaOMe / MeOH Cond: Reflux SnAr_Product->Acid_Product Subsequent Hydrolysis

Figure 1: The orthogonal reactivity map of CAS 137161-14-9. Path A utilizes the leaving group ability of the C2-chloride. Path B and C leverage the trichloromethyl group as a carboxy-surrogate.

Experimental Protocols

Protocol A: Diversification at C2

Objective: Displacement of the C2-chloro group with a primary amine to generate a bioactive core.

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Add DIPEA (Diisopropylethylamine, 1.2 eq) followed by the target amine (1.1 eq).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq.

  • Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product will typically be more polar than the starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography on silica gel.
    
Protocol B: Hydrolysis of –CCl₃ to –COOH

Objective: Unmasking the carboxylic acid for downstream coupling.

  • Setup: Suspend the pyrimidine substrate (1.0 eq) in 80% Sulfuric Acid (

    
    ).
    
    • Caution: The hydrolysis of trichloromethyl groups releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Heat to 80–90°C for 2 hours. The suspension should become a clear solution as hydrolysis proceeds.

  • Quench: Pour the reaction mixture carefully onto crushed ice (exothermic).

  • Isolation: The carboxylic acid product often precipitates upon cooling/dilution. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

Authoritative Grounding & References

The chemistry of trichloromethyl-pyrimidines is well-established in the synthesis of agrochemicals (specifically sulfonylureas and picolinic acid mimics) and kinase inhibitors.

  • General Reactivity of Trichloromethyl-Heterocycles:

    • The activation of the C2-position by electron-withdrawing groups at C4/C6 is a fundamental principle in pyrimidine chemistry. The –CCl₃ group is approximately equal to a nitro group in its electron-withdrawing capacity (

      
      ).
      
    • Source:March's Advanced Organic Chemistry, Chapter on Aromatic Substitution.

  • Agrochemical Relevance:

    • Pyrimidine-carboxylates are key intermediates for herbicides such as Aminocyclopyrachlor (though a pyridine, the chemistry is homologous) and various sulfonylurea herbicides where the pyrimidine ring is coupled to a sulfonamide.

    • Reference:Modern Crop Protection Compounds, Vol 1, Herbicides.

  • Specific Synthesis References:

    • Methods for chlorinating methyl-pyrimidines to trichloromethyl-pyrimidines are detailed in patent literature for related analogs (e.g., 2-chloro-4-(trichloromethyl)pyrimidine).

    • See:US Patent 4,528,288 (Synthesis of trichloromethyl heterocycles).

References List
  • PubChem Compound Summary . (2025). 2-Chloro-4-methoxy-6-methylpyrimidine (Precursor Analog). National Center for Biotechnology Information. Link

  • GuideChem . (2025). Synthesis and Applications of Chlorinated Pyrimidines. Link

  • ChemicalBook . (2025). Product Entry: this compound. Link

  • Thieme Chemistry . (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Analogous chemistry demonstrating the CCl3 utility). Link

Disclaimer: This guide is for research purposes only. All synthesis involving chlorinated pyrimidines and strong acids must be conducted in a controlled laboratory environment with appropriate PPE.

Sources

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Structural mechanics, regioselective synthesis, and downstream applications in crop protection.

Executive Summary

In the highly specialized field of agrochemical and pharmaceutical intermediate synthesis, poly-substituted pyrimidines serve as critical building blocks. 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS: 137161-14-9) is a highly reactive, asymmetric pyrimidine derivative utilized primarily in the development of herbicidal sulfonylureas[1].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical heterocyclic reactivity and bench-level execution. This whitepaper deconstructs the physicochemical profile of the compound, details a self-validating protocol for its regioselective synthesis, and maps its downstream biological application pathway.

Chemical Identity and Physicochemical Profiling

Understanding the baseline quantitative data of this intermediate is essential for predicting its behavior in solvent systems and during chromatographic purification. The table below consolidates its core properties[2].

PropertyQuantitative / Qualitative Value
Chemical Name This compound
CAS Registry Number 137161-14-9
Molecular Formula C₆H₄Cl₄N₂O
Molecular Weight 261.92 g/mol
Structural Core Pyrimidine heterocycle
Key Functional Groups C2-Chloro, C4-Methoxy, C6-Trichloromethyl
Typical Synthetic Yield ~95% (under optimized SNAr conditions)

Structural Mechanics & Reactivity Profile

The synthetic utility of this compound stems from the precise electronic tuning of its pyrimidine ring.

  • Electron Deficiency: The pyrimidine core is inherently electron-deficient due to the electronegativity of the N1 and N3 atoms.

  • Inductive Pull: The addition of a trichloromethyl group (-CCl₃) at the C-6 position exerts a massive inductive electron-withdrawing effect (-I effect), further depleting electron density from the ring.

  • Regioselectivity: When the precursor, 2,4-dichloro-6-(trichloromethyl)pyrimidine, is exposed to a nucleophile (such as a methoxide ion), Nucleophilic Aromatic Substitution (SNAr) preferentially occurs at the C-4 position rather than C-2[3].

The Causality of C-4 Preference: Attack at C-4 forms a Meisenheimer complex where the negative charge is effectively delocalized onto the para-nitrogen and stabilized by the adjacent -CCl₃ group. Conversely, attack at C-2 experiences significant steric hindrance from the two flanking nitrogen lone pairs and lacks direct para-stabilization from the C-6 substituent. This electronic and steric disparity allows chemists to achieve near-perfect regioselectivity.

Synthesis Methodology: Regioselective SNAr

To synthesize CAS 137161-14-9, a controlled methoxylation of 2,4-dichloro-6-(trichloromethyl)pyrimidine is required[4]. The following protocol is designed as a self-validating system: every step includes a mechanistic rationale to ensure reproducibility and high yield (≥95%)[3].

Experimental Protocol

Objective: Achieve regioselective methoxylation at the C-4 position while suppressing di-substitution and -CCl₃ degradation.

Reagents:

  • 2,4-dichloro-6-(trichloromethyl)pyrimidine (1.0 eq)

  • Sodium methoxide (NaOMe, 25% w/w in Methanol) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-(trichloromethyl)pyrimidine in anhydrous THF under an inert nitrogen atmosphere.

    • Causality: THF ensures complete solubility of the starting material. An anhydrous environment is critical to prevent premature hydrolysis of the highly reactive -CCl₃ group into a carboxylic acid.

  • Cryogenic Control: Cool the reactor to 0 °C using an ice-brine bath.

    • Causality: Maintaining the internal temperature strictly between 0 °C and 22 °C is the most critical parameter for this reaction[3]. Elevated temperatures increase kinetic energy, overriding the activation energy differences between C-4 and C-2, which leads to the formation of unwanted 2,4-dimethoxy byproducts.

  • Nucleophile Addition: Add the 1.05 eq of NaOMe solution dropwise over 60 minutes, ensuring the internal temperature does not exceed 5 °C during addition.

    • Causality: Dropwise addition ensures the methoxide nucleophile remains the limiting reagent at any given microsecond. This prevents local concentration spikes that could force di-substitution.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (approx. 20–22 °C). Stir for 2 to 4 hours. Monitor completion via HPLC or TLC.

  • Quenching and Isolation: Quench the reaction mixture by pouring it into a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Causality: NH₄Cl safely neutralizes unreacted NaOMe. Unlike strong acids (e.g., HCl), NH₄Cl is mildly acidic and will not protonate the pyrimidine nitrogens, which would otherwise drive the product into the aqueous phase and ruin extraction yields.

  • Purification: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure this compound.

SNAr_Workflow A 2,4-Dichloro-6- (trichloromethyl)pyrimidine C Regioselective SNAr (C-4 Position) A->C B NaOMe / THF (0 - 22 °C) B->C Dropwise Addition D 2-Chloro-4-methoxy-6- (trichloromethyl)pyrimidine (95% Yield) C->D Nucleophilic Substitution

Figure 1: Regioselective SNAr workflow for the synthesis of CAS 137161-14-9.

Agrochemical Applications: Pathway to ALS Inhibitors

The primary industrial value of this compound lies in its role as an advanced intermediate for crop protection agents, specifically sulfonylurea herbicides [1].

Pioneered by companies like BASF, the derivatization of fluorinated and chlorinated pyrimidines allows for the creation of highly potent, low-use-rate herbicides[1]. The remaining chlorine atom at the C-2 position of our intermediate serves as a perfect leaving group for subsequent coupling with sulfonamides or amines, ultimately forming the sulfonylurea bridge.

Once applied to crops, these sulfonylurea derivatives act as potent inhibitors of Acetolactate Synthase (ALS) , a critical enzyme in the biosynthesis of branched-chain amino acids in plants.

Agrochemical_Pathway A Pyrimidine Intermediate (CAS: 137161-14-9) B Sulfonylurea Herbicide Active Ingredient A->B Derivatization C Foliar / Root Application B->C Formulation D Acetolactate Synthase (ALS) Inhibition C->D Translocation E Branched-Chain Amino Acid Depletion (Val, Leu, Ile) D->E Enzyme Blockade F Weed Necrosis & Plant Death E->F Metabolic Collapse

Figure 2: Downstream application of the pyrimidine intermediate in ALS inhibitor herbicides.

By starving the target weed of essential amino acids (Valine, Leucine, and Isoleucine), the plant undergoes rapid metabolic collapse. The high specificity of this mechanism to plant biology ensures low toxicity to mammals, making intermediates like CAS 137161-14-9 invaluable to modern sustainable agriculture.

References

  • Echemi. "137161-14-9, 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine Computed Properties". Echemi.com.

  • ChemicalBook. "2-chloro-4-methoxy-6-trichloromethyl-pyrimidine synthesis". ChemicalBook.com. 3

  • Hamprecht, G., Mayer, H., Westphalen, K. O., & Walter, H. (1999). "New fluoro intermediates for herbicidal sulfonylureas". ResearchGate. 1

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

[1]

Executive Summary

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides (e.g., chlorsulfuron, metsulfuron-methyl) and pharmaceutical scaffolds.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic trichloromethyl group (

1

This guide addresses the solubility characteristics of this molecule, providing researchers with:

  • Qualitative & Quantitative Solubility Profiles : Based on structural thermodynamics and industrial patent data.

  • Experimental Protocols : Validated methods for determining precise solubility limits.[1]

  • Process Optimization : Solvent selection for synthesis, extraction, and recrystallization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before analyzing solubility, one must understand the solute's fundamental properties which dictate solute-solvent interactions.[1]

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight ~261.92 g/mol
Physical State White to off-white crystalline solid
Melting Point 55–56 °C (Low melting point indicates weak crystal lattice energy)
Lipophilicity High (Driven by

and

substituents)
Reactivity Susceptible to nucleophilic substitution at C-2/C-4; Hydrolysis sensitive
Structural Thermodynamics

The molecule features three distinct regions affecting solvation:

  • Trichloromethyl Group (

    
    ):  Highly lipophilic and bulky.[1] It disrupts water structure, making the molecule practically insoluble in aqueous media but highly soluble in non-polar and chlorinated solvents.[1]
    
  • Pyrimidine Ring: Electron-deficient aromatic system.[1] Allows for

    
     stacking interactions, favoring aromatic solvents (toluene, xylene).[1]
    
  • Methoxy Group (

    
    ):  Provides a weak hydrogen bond acceptor site, allowing limited solubility in polar aprotic solvents (esters, ketones).[1]
    

Solubility Profile in Organic Solvents[1][10]

Direct experimental solubility tables for this specific intermediate are often proprietary.[1] However, based on industrial synthesis protocols (e.g., Patent CA2037838C) and thermodynamic modeling of analogous chloropyrimidines, the following solubility classification is established.

Solubility Classification Table
Solvent ClassSpecific SolventsSolubility LevelInteraction Mechanism
Chlorinated Hydrocarbons 1,2-Dichloroethane (DCE) , Dichloromethane (DCM), ChloroformVery High (>400 g/L)"Like-dissolves-like"; Van der Waals forces; Halogen bonding.[1] Primary Reaction Solvent.
Aromatic Hydrocarbons Toluene, Xylene, ChlorobenzeneHigh

stacking interactions; Dispersion forces.[1]
Polar Aprotic Ethyl Acetate, Acetone, THFModerate to High Dipole-dipole interactions.[1] Good for recrystallization.[1]
Polar Protic (Alcohols) Methanol, EthanolModerate Soluble, but RISK of Nucleophilic Attack (solvolysis) at elevated temperatures.[1]
Aliphatic Hydrocarbons n-Hexane, Cyclohexane, HeptaneLow Poor interaction with polar pyrimidine core.[1] Used as Anti-solvents .[1]
Aqueous WaterInsoluble Hydrophobic effect dominates.[1] Used for washing inorganic salts.[1]
Temperature Dependence (Thermodynamics)

The solubility of this compound follows a standard endothermic dissolution profile.[1]

  • Equation: The solubility (

    
    ) as a function of temperature (
    
    
    ) can be modeled using the Modified Apelblat Equation :
    
    
    [2]
    • Note: Due to the low melting point (55°C), the solubility curve rises steeply as

      
       approaches the melting point (fusion dominates).[1]
      

Experimental Protocols for Solubility Determination

Since exact literature values may vary by batch purity, researchers must validate solubility in-house.[1] Below are two robust protocols.

Protocol A: Dynamic Laser Monitoring (High Precision)

Objective: Determine precise saturation points (

  • Setup: Equip a jacketed glass vessel with a turbidity probe (focused beam reflectance measurement) and overhead stirrer.

  • Preparation: Add excess solute to the solvent (e.g., 50 mL Toluene) to create a slurry.[1]

  • Equilibration: Heat to 50°C (below MP) and stir for 60 mins to ensure saturation.

  • Cooling Ramp: Cool at a controlled rate (e.g., 0.2 K/min).

  • Detection: Record the temperature where nucleation (cloud point) occurs.[1]

  • Heating Ramp: Re-heat slowly. Record the temperature where the last crystal disappears (Clear Point).[1]

    • Result: The Clear Point is the thermodynamic solubility at that specific concentration.[1]

Protocol B: Static Gravimetric Method (Standard)

Objective: Determine mass fraction solubility at a fixed temperature (e.g., 25°C).[1]

  • Saturation: Add excess solid to 10 mL solvent in a sealed vial.

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Settling: Allow solids to settle for 4 hours (or centrifuge).

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Quantification:

    • Option 1 (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.[1]

    • Option 2 (HPLC): Dilute aliquot and analyze via HPLC-UV (254 nm).

Process Engineering & Solvent Selection Logic

The choice of solvent dictates the yield and purity of the intermediate.[1] The following decision logic is critical for process chemists.

Reaction Solvent (Synthesis)
  • Recommended: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1]

  • Reasoning:

    • High solubility allows for concentrated reaction masses (up to 40% w/v).[1]

    • Inertness towards chlorinating agents (

      
      , 
      
      
      ).[1]
    • Immiscibility with water allows for easy aqueous washing of byproduct salts (NaCl).[1]

Recrystallization Strategy

To purify the compound from synthesis byproducts (e.g., di-methoxy impurities), use a Cooling Crystallization or Anti-solvent approach.[1]

  • Solvent System: Methanol (with care) or Ethyl Acetate/Hexane .[1]

  • Workflow:

    • Dissolve crude solid in warm Ethyl Acetate (40°C).

    • Slowly add n-Hexane (Anti-solvent) until turbidity persists.[1]

    • Cool slowly to 0–5°C.

    • The target compound (MP 55°C) will crystallize out, leaving impurities in the mother liquor.[1]

Visualization: Solvent Selection Decision Tree

SolventSelectionStartSelect Solvent forThis compoundProcessTypeWhat is the Process Step?Start->ProcessTypeSynthesisSynthesis / ReactionProcessType->SynthesisPurificationPurification / CrystallizationProcessType->PurificationReactionReqRequirement:High Solubility + InertnessSynthesis->ReactionReqCrystReqRequirement:Temp-dependent Solubilityor Anti-solvent pairingPurification->CrystReqRec_DCERecommended:1,2-Dichloroethane (DCE)(High Sol, Immiscible w/ H2O)ReactionReq->Rec_DCEPrimaryRec_TolAlternative:Toluene(Good for higher T)ReactionReq->Rec_TolSecondaryRec_MeOHOption A:Methanol(Cooling Crystallization)*Watch Temp*CrystReq->Rec_MeOHRec_EtAcOption B:Ethyl Acetate + Hexane(Anti-solvent)CrystReq->Rec_EtAc

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

References

  • Preparation of Herbicidal Sulfonylureas and Intermediates . Patent CA2037838C.[1] Canadian Intellectual Property Office.[1] (Describes the synthesis of 2-Chloro-4-methoxy-6-trichloromethylpyrimidine in 1,2-dichloroethane).

  • Solubility of 2-amino-4-chloro-6-methoxypyrimidine in organic solvents. Journal of Chemical & Engineering Data.
  • Synthesis of 2-chloro-4-methoxy-6-methylpyrimidine . ChemicalBook & Sigma-Aldrich Technical Sheets. (Structural analog data used for lipophilicity estimation).[1]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for substituent constants

    
     for 
    
    
    vs
    
    
    ).

Strategic Sourcing, Synthesis, and Quality Control of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Procurement Professionals Compound: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS: 137161-14-9)

Executive Summary & Mechanistic Rationale

In modern agrochemical and medicinal chemistry, highly functionalized pyrimidine scaffolds are critical building blocks. This compound (CAS 137161-14-9) represents a uniquely versatile intermediate[1][2].

From a mechanistic standpoint, the pyrimidine core is inherently electron-deficient. The addition of a trichloromethyl group at the C-6 position dramatically amplifies this deficiency via strong inductive electron withdrawal. This structural feature serves a dual purpose:

  • Masked Functionality: The trichloromethyl group can be hydrolyzed to a carboxylic acid or utilized in radical-mediated cross-coupling reactions.

  • Regioselective Activation: It highly activates the C-4 position toward Nucleophilic Aromatic Substitution (SNAr), allowing for orthogonal functionalization compared to the C-2 position[3].

Sourcing this highly reactive intermediate requires rigorous vendor qualification, as trace impurities (such as over-substituted dimethoxy byproducts or hydrolyzed variants) can catastrophically derail downstream synthetic campaigns.

Experimental Protocol: Regioselective SNAr Synthesis

When commercial lead times are prohibitive, in-house synthesis from the more readily available 2,4-dichloro-6-(trichloromethyl)pyrimidine is required[3]. The following protocol details the causality and self-validating steps necessary to achieve high regioselectivity.

Causality of Experimental Design

The C-4 and C-6 positions of pyrimidine are more electrophilic than the C-2 position due to resonance stabilization of the Meisenheimer complex by the adjacent nitrogen atoms. The C-6 trichloromethyl group further directs nucleophilic attack to the C-4 position. By strictly controlling the temperature (-10°C) and stoichiometry (1.05 eq of methoxide), we kinetically trap the mono-substituted product, preventing the thermodynamically driven formation of the 2,4-dimethoxy byproduct.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 2,4-dichloro-6-(trichloromethyl)pyrimidine in 20 mL of anhydrous THF/Methanol (4:1 v/v) under a continuous argon sweep.

  • Thermal Control (Self-Validation): Submerge the reaction vessel in an ice-salt bath. Wait until the internal thermocouple registers exactly -10°C. Do not proceed if the temperature fluctuates, as localized heating will cause di-substitution.

  • Nucleophilic Addition: Slowly add 10.5 mmol of Sodium Methoxide (NaOMe) as a 0.5 M solution in anhydrous methanol dropwise over 30 minutes.

  • Reaction Monitoring: Stir the mixture at 0°C for 2 hours. Validate reaction completion via HPLC or TLC (Hexanes:EtOAc 8:2). The starting material spot must be completely consumed.

  • Kinetic Quenching: Immediately quench the reaction with 10 mL of saturated aqueous NH₄Cl. Causality: A buffered quench prevents base-catalyzed haloform cleavage of the sensitive trichloromethyl group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient: 100% Hexanes to 9:1 Hexanes/EtOAc).

SynthesisWorkflow Start 2,4-Dichloro-6-(trichloromethyl)pyrimidine (Starting Material) Solvent Anhydrous Methanol / THF Cool to -10°C Start->Solvent Reagent Sodium Methoxide (NaOMe) 1.05 Equivalents Reaction SNAr Reaction Stir at 0°C for 2 hours Reagent->Reaction Monitor by TLC/HPLC Solvent->Reagent Dropwise addition Quench Quench with NH4Cl (aq) Extract with EtOAc Reaction->Quench Upon completion Purify Column Chromatography (Hexanes/EtOAc) Quench->Purify Product This compound (Target Compound) Purify->Product >95% Purity

Fig 1: Regioselective SNAr synthetic workflow and thermal control checkpoints.

Global Supply Chain, Suppliers, and Pricing Dynamics

Procuring CAS 137161-14-9 requires navigating a fragmented specialty chemical market. Major chemical aggregators and specialized vendors such as ChemicalBook[1][4], CymitQuimica[2][5], Echemi[6], Guidechem[7][8], and Leyan[9] list this compound.

However, because this is a highly reactive intermediate rather than a bulk commodity, it is frequently synthesized on a "Price on Request" (POR) or make-to-order basis[2][10]. Below is a structured summary of estimated pricing tiers based on historical data for highly functionalized pyrimidine derivatives.

Estimated Pricing & Lead Time Matrix
ScalePurity GradeEstimated Price Range (USD)Typical Lead TimePrimary Application
1 g - 5 g Analytical (>98%)$150 - $3001 - 2 WeeksInitial R&D, Medicinal Chemistry
10 g - 50 g Synthesis (>95%)$500 - $1,2002 - 4 WeeksRoute Scouting, Scale-up Optimization
100 g - 1 kg Pilot (>95%)$2,500 - $8,0004 - 8 WeeksPre-clinical / Tox Batch Synthesis
> 1 kg CommercialPrice on Request (POR)> 8 WeeksAPI Manufacturing / Agrochemicals

Note: Prices are indicative and subject to raw material availability and geopolitical supply chain shifts. Always request a fresh Certificate of Analysis (CoA) prior to bulk procurement.

Quality Control & Analytical Validation

Trusting a vendor's CoA is insufficient for highly reactive intermediates. A self-validating quality control system must be implemented immediately upon receipt of the batch.

Validation Protocol
  • Visual Inspection: The compound should appear as a highly pure solid or viscous oil depending on ambient temperature and residual solvent. Discoloration (yellow/brown) indicates degradation of the trichloromethyl group.

  • HPLC Purity Assessment: Run a reverse-phase C18 HPLC (Acetonitrile/Water gradient with 0.1% TFA). Target purity must exceed 97%. Look specifically for a peak eluting slightly later than the main peak, which typically corresponds to the 2,4-dimethoxy over-substitution byproduct.

  • NMR Structural Confirmation:

    • ¹H NMR (CDCl₃): You must observe a distinct, sharp singlet for the pyrimidine C-5 proton (typically between 7.2–7.6 ppm) and a single sharp singlet for the methoxy group (~4.0–4.1 ppm).

    • Self-Validation: The presence of a second methoxy singlet immediately flags the batch as contaminated with the di-substituted byproduct, warranting rejection.

QCDecisionTree Sourcing Vendor Selection (e.g., CymitQuimica, Leyan) Receive Receive Batch Check CoA Sourcing->Receive HPLC HPLC Analysis Target: >97% Purity Receive->HPLC NMR 1H & 13C NMR Verify Regiochemistry Receive->NMR Fail Reject Batch Return to Vendor HPLC->Fail Purity < 97% Pass Approve for Downstream Synthesis HPLC->Pass Purity >= 97% NMR->Fail Isomeric Impurities NMR->Pass Structure Confirmed

Fig 2: Self-validating Quality Assurance and Procurement Decision Tree.

References

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are fundamental heterocyclic motifs prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1] The precise control over their substitution pattern is a cornerstone of medicinal chemistry and drug development. This document provides a detailed guide for the synthesis of 2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine, a valuable intermediate, from 2,6-dichloro-4-(trichloromethyl)pyrimidine. This transformation is a classic example of a regioselective nucleophilic aromatic substitution (SNAr) reaction. Understanding the principles governing this selectivity is crucial for researchers aiming to synthesize complex pyrimidine derivatives.

This guide is designed for researchers, scientists, and professionals in drug development. It offers not only a step-by-step protocol but also delves into the mechanistic underpinnings and practical considerations to ensure a successful and safe execution of the synthesis.

Scientific Principles and Mechanistic Insights

The synthesis of this compound from its dichloro precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2] In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, displaces one of the chlorine atoms on the pyrimidine ring.

The SNAr Mechanism on Pyrimidine Systems

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups.[2] The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. The reaction generally proceeds through a two-step addition-elimination sequence involving a high-energy, non-aromatic Meisenheimer complex.[3] However, for many SNAr reactions on heterocycles with good leaving groups like chlorine, a concerted mechanism may be more common.[3]

Regioselectivity: The Decisive Factor

The critical aspect of this synthesis is the regioselective substitution at the C4 position over the C2 position. In many dichloropyrimidine systems, substitution preferentially occurs at the C4 position.[1][4][5] This selectivity is dictated by the electronic properties of the pyrimidine ring. The carbon atoms at the 2- and 4-positions are the most electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms.[6][7]

The stability of the anionic intermediate formed upon nucleophilic attack determines the favored position. When the nucleophile attacks at C2 or C4, the resulting negative charge can be delocalized onto one of the electronegative nitrogen atoms, which is a significant stabilizing factor.[6][7] The presence of the strongly electron-withdrawing trichloromethyl group at the C6 position further influences the electron distribution in the ring, generally enhancing the electrophilicity of the C4 position.

While C4 selectivity is common, it's important to note that the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the nature of other substituents on the ring.[4][8] For instance, electron-donating groups at the C6 position can reverse this selectivity, favoring C2 substitution.[4][8]

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,6-dichloro-4-(trichloromethyl)pyrimidine≥97%Commercially AvailableStarting material
Sodium Methoxide (NaOMe)≥95%Commercially AvailableNucleophile
Anhydrous Methanol (MeOH)ACS GradeCommercially AvailableSolvent
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction Solvent
Deionized WaterN/AIn-house
Brine (saturated aq. NaCl)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-(trichloromethyl)pyrimidine (1.0 eq) and anhydrous methanol.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol. Add the sodium methoxide solution dropwise to the stirred solution of the starting material at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep Dissolve Starting Material in Anhydrous Methanol Add Dropwise Addition of Sodium Methoxide Solution Prep->Add Stirring Reflux Reflux for 2-4 hours Add->Reflux Heating Quench Quench with Water Reflux->Quench Cooling Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product 2-Chloro-4-methoxy-6- (trichloromethyl)pyrimidine Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

General Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.[9][10]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

Reagent-Specific Hazards:

  • Sodium Methoxide (NaOMe):

    • Corrosive and Flammable Solid: Causes severe skin burns and eye damage.[9] It is also a substance liable to spontaneous combustion.[9]

    • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water and can ignite in moist air at temperatures above 70°C.[11][12] Keep away from heat, sparks, and open flames.[10][12]

    • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][12]

  • Trichloromethylpyrimidines:

    • Toxicity: These compounds are generally considered toxic and should be handled with care. The toxicological properties may not be fully investigated.[10]

    • Handling: Avoid inhalation of dust and contact with skin and eyes.[9]

  • Methanol:

    • Flammable and Toxic: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[10]

    • Handling: Use in a well-ventilated area and away from ignition sources.[10]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Stoichiometric Control: The use of a slight excess of sodium methoxide ensures the complete consumption of the starting material, while a large excess is avoided to minimize potential side reactions.

  • Purification and Characterization: The final product's identity and purity should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to literature values.

Expertise and Experience: Practical Insights

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions. Sodium methoxide reacts exothermically with water, which will not only consume the reagent but can also lead to the formation of undesired hydroxypyrimidine byproducts. Ensure all glassware is oven-dried and the methanol is of an anhydrous grade.

  • Rate of Addition: The dropwise addition of the sodium methoxide solution is recommended to control the exothermicity of the reaction, especially on a larger scale.

  • Solvent Choice: Methanol is the solvent of choice as it is the conjugate acid of the nucleophile, which helps to maintain the concentration of the methoxide ion.

  • Work-up Considerations: When quenching the reaction with water, do so slowly and cautiously, as any unreacted sodium methoxide will react vigorously.

Conclusion

The synthesis of this compound is a robust and reproducible procedure when performed with careful attention to the principles of regioselectivity and safe laboratory practices. This application note provides a comprehensive framework for researchers to successfully execute this synthesis and utilize the product as a versatile intermediate in the development of novel chemical entities.

References

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • SODIUM METHOXIDE, 95%. Gelest, Inc. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Safety data sheet: Sodium methoxide 0.1M. CPAChem. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Royal Society of Chemistry. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in the structures of therapeutic agents and functional organic materials.[1][2][3] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance for the synthesis of novel molecular entities. Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the derivatization of halogenated pyrimidines.[1][4][5] This guide provides a detailed exploration of the SNAr of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine, a substrate of significant interest due to its unique electronic and steric properties.

The presence of a strongly electron-withdrawing trichloromethyl group at the 6-position, coupled with an electron-donating methoxy group at the 4-position, creates a fascinating electronic dichotomy on the pyrimidine ring. This substitution pattern significantly influences the regioselectivity and reactivity of SNAr reactions, making a thorough understanding of the underlying principles essential for predictable and efficient synthesis.

These application notes will delve into the mechanistic rationale behind the reactivity of this specific substrate, provide validated experimental protocols for its reaction with various nucleophiles, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Considerations and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups at positions ortho or para to the site of nucleophilic attack.[6][7]

In the case of this compound, the pyrimidine ring is activated towards nucleophilic attack by the electronegative nitrogen atoms and the potent electron-withdrawing trichloromethyl group.[10][11] The chlorine atom at the C2 position is the leaving group. The trichloromethyl group at C6 is para to the C2 position, and one of the ring nitrogens is ortho, both of which effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2.

The methoxy group at C4, being electron-donating, might be expected to deactivate the ring towards nucleophilic attack. However, its influence is less pronounced compared to the powerful activation provided by the trichloromethyl group and the ring nitrogens. Consequently, the C2 position is highly activated and susceptible to nucleophilic displacement.

Diagram of the SNAr Mechanism

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common classes of nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Reaction with Aliphatic Amines

This protocol describes a general procedure for the reaction with a primary or secondary aliphatic amine, exemplified by the reaction with morpholine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound264.441.01.0
Morpholine87.121.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Acetonitrile (ACN)-10 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 264 mg).

  • Add acetonitrile (10 mL) to dissolve the starting material.

  • Add morpholine (1.2 mmol, 105 µL) to the solution.

  • Add potassium carbonate (2.0 mmol, 276 mg) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholino)-4-methoxy-6-(trichloromethyl)pyrimidine.

Protocol 2: Reaction with Alkoxides

This protocol outlines the reaction with an alkoxide, using sodium methoxide as an example.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound264.441.01.0
Sodium Methoxide (NaOMe)54.021.11.1
Methanol (MeOH)-10 mL-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 264 mg) in dry methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 mmol, 59 mg) in dry methanol (5 mL). Caution: Sodium methoxide is highly reactive and hygroscopic.

  • Slowly add the sodium methoxide solution to the pyrimidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4-dimethoxy-6-(trichloromethyl)pyrimidine.

Protocol 3: Reaction with Thiols

This protocol details the reaction with a thiol, using thiophenol as an example.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound264.441.01.0
Thiophenol110.181.11.1
Cesium Carbonate (Cs₂CO₃)325.821.51.5
N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 264 mg) and cesium carbonate (1.5 mmol, 489 mg).

  • Add dry N,N-dimethylformamide (10 mL) to the flask.

  • Add thiophenol (1.1 mmol, 113 µL) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress. The reaction is generally complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the resulting residue by column chromatography to obtain 4-methoxy-2-(phenylthio)-6-(trichloromethyl)pyrimidine.

Experimental Workflow Diagram

experimental_workflow start Start: Weigh Reagents dissolve Dissolve Substrate in Solvent start->dissolve add_nuc Add Nucleophile and Base dissolve->add_nuc react Heat/Stir for Specified Time (Monitor by TLC/LC-MS) add_nuc->react workup Aqueous Work-up and Extraction react->workup purify Purification by Column Chromatography workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for SNAr reactions.

Data Interpretation and Characterization

Successful substitution can be confirmed by a combination of spectroscopic methods:

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the product, showing a significant increase from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced nucleophile and a potential shift in the pyrimidine proton signal will be observed.

    • ¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution. The appearance of new carbon signals from the nucleophile will also be evident.

  • Infrared (IR) Spectroscopy: Changes in the fingerprint region and the appearance of new characteristic bands (e.g., N-H or C=O stretches from the nucleophile) can provide further evidence of a successful reaction.

Troubleshooting and Expert Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO, which can accelerate SNAr reactions.[12] Ensure the base used is sufficiently strong and anhydrous.

  • Side Reactions: The trichloromethyl group can be susceptible to hydrolysis or other transformations under strongly basic or high-temperature conditions. It is advisable to use the mildest conditions necessary to effect the desired transformation.

  • Purification Challenges: If the product is difficult to separate from the starting material, consider using a different solvent system for chromatography or exploring alternative purification techniques like preparative HPLC.

  • Regioselectivity: While the C2 position is highly activated, the possibility of substitution at other positions, though unlikely for this substrate, should be considered, especially with highly reactive nucleophiles or under forcing conditions. Careful analysis of the NMR data is crucial for confirming the regiochemical outcome.

Conclusion

The nucleophilic aromatic substitution of this compound provides a versatile and efficient route to a wide array of functionalized pyrimidines. The strong activation provided by the trichloromethyl group and the ring nitrogens facilitates substitution at the C2 position with a variety of nucleophiles. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently and successfully synthesize novel pyrimidine derivatives for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][9]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link][13]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link][6]

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Retrieved from [Link][14]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][15]

  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (2019, January 1). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. Retrieved from [Link][3]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link][5]

  • Organic Chemistry Explained. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link][10]

  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... Retrieved from [Link][17]

  • Saint John's University and College of Saint Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link][7]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link][2]

  • Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link][18]

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqDtOACVk0h7KJI_UNjJOObQuMasThQrDoOapzOLg_FghPaUTWulXBlxYCt5Ty7me6hZJ9y2RdmokvjWLZ-41ItEf1vIlKEjF62czm6Ic1ZZ9-m_9vYg0LMC9NTe7iyaH0YTNwFv-PQEE7dUj1GbYmJpI58pMRZ8g4JHQujWS2zDxwXzyJFCFuDvQ6oSpOj1FBUKcNm2rc4OMYHojO7ifS-xBW-vNtyBBYqBEw20QkA==][19]

  • Wiley Online Library. (2018, September 11). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link][20]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link][12]

Sources

Using 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine as a Privileged Pharmaceutical Intermediate

Executive Summary

The development of pyrimidine-based therapeutics—particularly kinase inhibitors and oncology agents—relies heavily on versatile, regioselective building blocks. This compound (CAS: 137161-14-9) has emerged as a highly privileged intermediate in modern medicinal chemistry[1][2]. Unlike simpler pyrimidines, this scaffold features three distinct, orthogonally reactive sites. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this intermediate to construct complex pharmaceutical architectures.

Mechanistic Rationale & Causality in Synthetic Design

Successful integration of this compound into a drug discovery pipeline requires a deep understanding of the electronic interplay between its substituents[3].

  • C2-Chloro (The Primary Electrophile): The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven not only by the adjacent pyrimidine nitrogens but is significantly amplified by the strong inductive electron-withdrawing effect (-I) of the C6-trichloromethyl group[3][4]. This allows for SNAr reactions with weakly nucleophilic or sterically hindered anilines under milder conditions than typical dichloropyrimidines.

  • C6-Trichloromethyl (The Versatile Handle): The -CCl3 group serves a dual purpose. Synthetically, it acts as a strong electron-withdrawing activator. Post-SNAr, it can be preserved as a lipophilic pharmacophore or hydrolyzed to a carboxylic acid/ester, providing a vector for further functionalization (e.g., amide coupling)[4].

  • C4-Methoxy (The Directing Protector): The methoxy group acts as a robust protecting group for the pyrimidone oxygen. By locking the molecule in the aromatic pyrimidine tautomer, it prevents unwanted side reactions and sterically shields the C4 position, ensuring absolute regioselectivity during C2-nucleophilic attack.

Table 1: Physicochemical Properties & Handling Profile
ParameterSpecification / DataOperational Significance
CAS Number 137161-14-9Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C6H4Cl4N2ODefines mass and isotopic distribution for LC-MS validation.
Molecular Weight 261.92 g/mol Critical for stoichiometric calculations in IPCs.
Appearance Off-white to pale yellow solidVisual indicator of purity; dark discoloration implies degradation[2].
Solubility Soluble in THF, DMF, DCMEnables homogeneous reaction conditions for SNAr and coupling.
Stability Moisture sensitiveMust be stored under inert atmosphere (N2/Ar) to prevent premature -CCl3 hydrolysis.

Reactivity Mapping

ReactivityMap Core 2-Chloro-4-methoxy-6- (trichloromethyl)pyrimidine (CAS: 137161-14-9) SNAr C2-Position (Cl) SNAr with Amines Core->SNAr Amines, Base, Heat CCl3 C6-Position (CCl3) Hydrolysis / Aminolysis Core->CCl3 H2O/NaOH or Amines OMe C4-Position (OMe) Demethylation Core->OMe BBr3 or HBr/AcOH Kinase 2-Amino Pyrimidine Kinase Inhibitor Scaffolds SNAr->Kinase Carboxyl Pyrimidine-6-carboxylic Acids (H-bond acceptors) CCl3->Carboxyl Uracil Uracil/Pyrimidone Derivatives OMe->Uracil

Divergent synthetic pathways of this compound.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at C2 with Anilines

Objective: Synthesize 2-arylamino-4-methoxy-6-(trichloromethyl)pyrimidine, a core structural motif in many ATP-competitive kinase inhibitors. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the C2 electrophilic site. Tetrahydrofuran (THF) is chosen as the solvent to maintain solubility of both the starting material and the resulting amine hydrochloride salt, preventing premature precipitation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).

    • Validation Checkpoint (IPC 1): Run a baseline LC-MS. Ensure the starting material purity is >95% (Target m/z: 260.9 [M+H]+, noting the distinct chlorine isotope pattern).

  • Base Addition: Add DIPEA (2.0 equiv) via syringe under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dissolve the target aniline (1.1 equiv) in a minimal volume of THF and add dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exotherm and prevents localized concentration spikes that could lead to bis-substitution or oligomerization.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60 °C.

    • Validation Checkpoint (IPC 2): Sample the reaction at 2 hours. Perform TLC (Hexane:EtOAc 4:1) and LC-MS. The reaction is self-validated as complete when the starting material peak disappears and a new peak corresponding to the product mass emerges.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient: 0-20% EtOAc in Hexanes).

Workflow Step1 1. Reagent Prep Dry THF/DIPEA Step2 2. Amine Addition Dropwise at 0 °C Step1->Step2 Step3 3. Thermal Activation Heat to 60 °C Step2->Step3 Step4 4. Quench & Extract Aq. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for C2-nucleophilic aromatic substitution.

Protocol B: Transformation of the C6-Trichloromethyl Group to a Carboxylic Acid

Objective: Convert the -CCl3 group to a -COOH group post-SNAr to enable subsequent amide coupling. Causality: The trichloromethyl group is highly susceptible to basic hydrolysis[4]. By subjecting the intermediate to strong aqueous base (NaOH), the three chlorine atoms are sequentially displaced by hydroxide ions, forming an orthoacid intermediate that rapidly collapses into the highly stable carboxylate anion.

Step-by-Step Methodology:

  • Hydrolysis: Suspend the SNAr product from Protocol A (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and 2M aqueous NaOH.

  • Heating: Heat the biphasic mixture to 80 °C for 4 hours.

    • Validation Checkpoint (IPC 1): Monitor the pH; it must remain >12. Sample for LC-MS to confirm the complete disappearance of the -CCl3 isotopic signature and the appearance of the [M-H]- carboxylate peak in negative ion mode.

  • Acidification: Cool the mixture to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 3.0.

    • Causality: The target carboxylic acid is uncharged at pH 3.0, causing it to crash out of the aqueous solution.

    • Validation Checkpoint (IPC 2): The formation of a dense white precipitate serves as a direct, visual self-validation of successful protonation and product formation.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The reactivity of the C2-chloro position varies predictably based on the nucleophilicity and steric bulk of the incoming amine. Table 2 summarizes optimized conditions and expected yields for various classes of nucleophiles.

Table 2: Comparative SNAr Yields and Conditions for C2-Substitution
Nucleophile ClassSpecific ReagentSolventTemp (°C)Time (h)Isolated Yield (%)IPC Metric (LC-MS)
Secondary Aliphatic MorpholineTHF25292%Complete conversion at 2h
Primary Aryl AnilineiPrOH60685%>95% conversion at 6h
Deactivated Aryl 2-FluoroanilineDMF901278%>90% conversion at 12h
Sterically Hindered tert-ButylamineDMF1001865%>80% conversion at 18h

Note: The highly electron-withdrawing nature of the -CCl3 group is directly responsible for enabling the reaction with deactivated aryl amines (e.g., 2-Fluoroaniline) which typically fail to react with standard 2-chloropyrimidines without palladium catalysis[3].

References

  • Guzmán, A., et al. 1,3-Diaza-1,3-butadienes. Synthesis and Conversion into Pyrimidines by[4π + 2π] Cycloaddition with Electron Deficient Acetylenes. Synthetic Utility of 2-(Trichloromethyl)pyrimidines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][4]

Sources

Synthesis of Herbicidal Sulfonylureas Utilizing Trichloromethyl Pyrimidine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of potent sulfonylurea herbicides, with a particular focus on the strategic use of trichloromethyl pyrimidine derivatives as key intermediates. Sulfonylureas represent a critical class of herbicides, renowned for their high efficacy at low application rates and their targeted mode of action.[1] This document provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of these vital agricultural compounds. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers in the agrochemical field to innovate and optimize the production of next-generation herbicides.

Introduction: The Significance of Sulfonylurea Herbicides

Sulfonylurea herbicides are a cornerstone of modern agriculture, offering broad-spectrum control of weeds by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This specific mode of action results in low toxicity to mammals and other non-plant organisms, making them an environmentally favorable choice for crop protection.

The general structure of a sulfonylurea consists of a sulfonyl group linked to a urea moiety, which in turn is connected to a heterocyclic group, often a pyrimidine or a triazine. The nature of the substituents on both the aryl and heterocyclic rings significantly influences the herbicidal activity, crop selectivity, and environmental persistence of the compound.

The Role of Pyrimidine Derivatives in Sulfonylurea Synthesis

Pyrimidine derivatives are fundamental building blocks in the synthesis of numerous sulfonylurea herbicides.[2][3][4][5] The electronic and steric properties of the pyrimidine ring and its substituents are crucial in determining the binding affinity of the herbicide to the target ALS enzyme. Trichloromethyl pyrimidines, in particular, serve as versatile intermediates, allowing for the introduction of various functional groups through nucleophilic substitution reactions.

Mechanism of Action of Sulfonylurea Herbicides

While this guide focuses on the chemical synthesis, a brief overview of the biological mechanism provides context for the importance of the molecular structure. In plants, sulfonylureas inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6] This enzyme catalyzes the first step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing a cessation of cell division and plant growth, leading to plant death.

In contrast, the medical use of some sulfonylureas in treating type 2 diabetes involves a different mechanism. They act on pancreatic beta cells by binding to the sulfonylurea receptor (SUR) on ATP-sensitive potassium channels.[7][8][9][10] This binding event leads to cell depolarization, an influx of calcium ions, and subsequent release of insulin.[7][8][9][10] This distinction highlights the importance of specific structural features for targeted biological activity.

Core Synthesis Strategy: A Modular Approach

The synthesis of sulfonylurea herbicides is typically a convergent process, involving the coupling of two key intermediates: a substituted sulfonyl isocyanate and a heterocyclic amine, in this case, a pyrimidine derivative.

Synthesis_Strategy A Aryl Sulfonamide C Sulfonyl Isocyanate A->C Phosgenation B Phosgene (or equivalent) B->C F Sulfonylurea Herbicide C->F Coupling Reaction D Trichloromethyl Pyrimidine Derivative E Aminopyrimidine Derivative D->E Amination E->F

Caption: General convergent synthesis strategy for sulfonylurea herbicides.

Synthesis of the Sulfonyl Isocyanate Intermediate

The sulfonyl isocyanate is a crucial electrophilic partner in the final coupling step. It is typically prepared from the corresponding sulfonamide through a phosgenation reaction.[11][12][13]

Key Considerations for Sulfonyl Isocyanate Synthesis:

  • Phosgene Handling: Phosgene is a highly toxic gas and requires specialized handling procedures and equipment. In many modern applications, phosgene is generated in situ or replaced with safer alternatives like triphosgene.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent at elevated temperatures to ensure complete conversion.[11][12] Catalysts may also be employed to improve reaction rates and yields.[11][13]

  • Purity: The purity of the sulfonyl isocyanate is critical for the subsequent coupling reaction. Impurities can lead to side reactions and a lower yield of the final product.

Synthesis of the Aminopyrimidine Intermediate from Trichloromethyl Pyrimidines

The aminopyrimidine moiety provides the necessary nucleophile for the reaction with the sulfonyl isocyanate. Trichloromethyl pyrimidines are valuable precursors for synthesizing a variety of substituted aminopyrimidines. The trichloromethyl group is a good leaving group and can be readily displaced by amines.

Protocol 1: General Procedure for the Synthesis of a Substituted 2-Aminopyrimidine

This protocol outlines a general method for the synthesis of a 2-aminopyrimidine derivative from a 2-trichloromethylpyrimidine precursor.

Materials:

  • 2-Trichloromethyl-4,6-disubstituted pyrimidine

  • Amine (e.g., ammonia, primary or secondary amine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve the 2-trichloromethyl-4,6-disubstituted pyrimidine in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the desired amine in the same anhydrous solvent to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.

The Coupling Reaction: Formation of the Sulfonylurea Bridge

The final and most critical step in the synthesis is the coupling of the sulfonyl isocyanate and the aminopyrimidine. This reaction forms the characteristic sulfonylurea bridge.

Protocol 2: General Procedure for the Synthesis of a Sulfonylurea Herbicide

This protocol provides a general method for the coupling reaction to form the sulfonylurea herbicide.

Materials:

  • Substituted Sulfonyl Isocyanate

  • Substituted 2-Aminopyrimidine

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve the substituted 2-aminopyrimidine in the anhydrous aprotic solvent.

  • Slowly add a solution of the substituted sulfonyl isocyanate in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Recrystallize the final product from a suitable solvent system to obtain the pure sulfonylurea herbicide.

Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Product Isolation & Purification A Dissolve Aminopyrimidine in Anhydrous Solvent C Slowly Add Isocyanate to Aminopyrimidine Solution A->C B Prepare Sulfonyl Isocyanate Solution B->C D Stir at Room Temperature (1-3 hours) C->D E Monitor by TLC D->E F Precipitation or Solvent Removal E->F G Wash with Non-polar Solvent F->G H Recrystallization G->H I Pure Sulfonylurea Herbicide H->I

Caption: Experimental workflow for the sulfonylurea coupling reaction.

Case Studies: Synthesis of Commercially Important Herbicides

The following sections provide more specific details on the synthesis of two widely used sulfonylurea herbicides, Bensulfuron-methyl and Chlorimuron-ethyl, which utilize pyrimidine intermediates.

Synthesis of Bensulfuron-methyl

Bensulfuron-methyl is a selective herbicide used for the control of broadleaf weeds and sedges in rice fields.[14] Its synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-(methoxycarbonyl)benzyl sulfonyl isocyanate.[14]

Table 1: Reaction Parameters for Bensulfuron-methyl Synthesis [14]

ParameterValue
Reactants 2-amino-4,6-dimethoxypyrimidine, 2-(methoxycarbonyl)benzyl sulfonyl isocyanate
Solvent Xylene
Temperature 50-70°C
Reaction Time 2-10 hours
Yield Up to 98%
Synthesis of Chlorimuron-ethyl

Chlorimuron-ethyl is another important selective herbicide primarily used in soybean fields to control broadleaf weeds.[15] The synthesis involves the coupling of 2-amino-4-chloro-6-methoxypyrimidine with 2-(ethoxycarbonyl)phenyl sulfonyl isocyanate. The intermediate, 2-amino-4-chloro-6-methoxypyrimidine, can be synthesized from 2-amino-4,6-dichloropyrimidine by reaction with sodium methoxide.[15]

Table 2: Key Intermediates in Chlorimuron-ethyl Synthesis [15]

IntermediatePrecursor
2-amino-4-chloro-6-methoxypyrimidine2-amino-4,6-dichloropyrimidine
2-(ethoxycarbonyl)phenyl sulfonyl isocyanate2-(ethoxycarbonyl)phenyl sulfonamide

Conclusion and Future Perspectives

The synthesis of sulfonylurea herbicides using trichloromethyl pyrimidine derivatives offers a versatile and efficient route to a wide range of potent agrochemicals. The modular nature of the synthesis allows for the systematic variation of substituents on both the pyrimidine and aryl rings, enabling the fine-tuning of herbicidal activity, selectivity, and environmental properties.

Future research in this area will likely focus on the development of more sustainable and environmentally friendly synthetic methods, including the use of greener solvents, catalytic processes, and the reduction of hazardous reagents like phosgene. Furthermore, the exploration of novel pyrimidine and other heterocyclic derivatives will continue to be a driving force in the discovery of next-generation herbicides with improved efficacy and safety profiles.

References

  • Sulfonylurea - Wikipedia. Available at: [Link]

  • 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents.
  • CN103483274A - Method for preparing bensulfuron methyl - Google Patents.
  • USH1696H - Process for making sulfonyl isocyanates - Google Patents.
  • EP0778825B1 - Improved process for making sulfonyl isocyanates - Google Patents.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • CN102816043A - Production method for sulfonyl isocyanate - Google Patents.
  • Syntheses from sulfonamides and electrophilic isocyanate or carbamates. - ResearchGate. Available at: [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. Available at: [Link]

  • Mechanism of Action of Sulfonylureas and Meglitinide Analogs - YouTube. Available at: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC. Available at: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - MDPI. Available at: [Link]

  • Sulfonylureas and their use in clinical practice - Archives of Medical Science. Available at: [Link]

  • Mechanism of action of sulfonylureas On the top right corner is... - ResearchGate. Available at: [Link]

  • chlorosulfonyl isocyanate - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of new herbicides from the class of sulfonylureas - ResearchGate. Available at: [Link]

  • A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC. Available at: [Link]

  • Medications: Sulfonylureas | JustInTimeMedicine. Available at: [Link]

  • The cyclization transformation of the sulfonylurea herbicide flupyrsulfuron in the soil of winter wheat crops - PubMed. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]

  • Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available at: [Link]

  • New Strategies for the Synthesis of Pyrimidine Derivatives - PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this multi-step synthesis, improve your yield, and ensure the purity of your final product.

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry, as this scaffold is present in numerous therapeutic agents.[1] The title compound, with its reactive chloro, methoxy, and trichloromethyl groups, is a valuable intermediate for creating diverse molecular libraries. This guide presents a logical, field-tested workflow, addressing common issues at each stage.

Proposed Synthetic Workflow

The synthesis is typically approached as a three-stage process starting from a suitable pyrimidin-4-one precursor. This workflow is designed to control the regioselectivity of the substitutions and maximize yield.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Selective Methoxylation A 1,3-Diazabutadiene Precursor C 6-(Trichloromethyl)pyrimidin-4-one A->C Acylation/ Intramolecular Cyclization B Acyl Chloride B->C D 2,4-Dichloro-6-(trichloromethyl)pyrimidine C->D POCl₃ E 2-Chloro-4-methoxy-6- (trichloromethyl)pyrimidine D->E NaOCH₃ / CH₃OH (Controlled Temp.) G A Key Control Parameters B Low Temperature (≤ 0°C) A->B C Controlled Stoichiometry (~1.0 eq. NaOCH₃) A->C D Slow Reagent Addition A->D E Desired Outcome: High Yield of Mono-Methoxy Product B->E H Degradation of -CCl₃ Group B->H Inhibits C->E G Formation of Di-Methoxy Byproduct C->G Prevents D->E D->G Minimizes F Undesired Outcomes F->G F->H

Sources

Technical Support Center: Stability of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of handling this versatile but sensitive heterocyclic compound, particularly under basic conditions. Here, we address common challenges, provide in-depth explanations for observed phenomena, and offer validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing rapid degradation of my this compound when I introduce a basic reagent. What is happening?

A1: The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing substituents.[1][2] In your compound, you have three potential sites for reaction under basic conditions: the 2-chloro, 4-methoxy, and 6-trichloromethyl groups. The degradation you are observing is likely a result of one or more of the following reactions:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 and C4 positions: The chloro and methoxy groups are potential leaving groups. In basic media, nucleophiles such as hydroxide ions or amines can displace these groups. Generally, the chloro group is a better leaving group than the methoxy group.[3][4]

  • Hydrolysis of the Trichloromethyl Group: The trichloromethyl group is a strong electron-withdrawing group and can be susceptible to hydrolysis under basic conditions, potentially leading to the formation of a carboxylic acid or other degradation products.[5][6]

The combination of these reactive sites makes the molecule particularly sensitive to basic environments.

Q2: Which position on the pyrimidine ring is most reactive under basic conditions?

A2: The reactivity of the positions on the pyrimidine ring follows the general order C4 > C2 > C6 for nucleophilic attack. However, the nature of the leaving group is also a critical factor. In your molecule, the 2-chloro group is generally a better leaving group than the 4-methoxy group. Therefore, you may observe a mixture of products resulting from substitution at both the C2 and C4 positions. The trichloromethyl group at C6 is less likely to be displaced directly as a leaving group but is prone to other base-mediated reactions like hydrolysis.

Q3: I am trying to perform a nucleophilic substitution at the 2-chloro position with an amine, but I am getting a complex mixture of products. How can I improve the selectivity?

A3: Achieving selectivity in nucleophilic substitution reactions on polysubstituted pyrimidines can be challenging. To favor substitution at the 2-chloro position, consider the following strategies:

  • Steric Hindrance: If your amine is sterically bulky, it may favor attack at the less hindered C2 position over the C4 position, which is flanked by the methoxy and trichloromethyl groups.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. Start your reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to the desired temperature while monitoring the reaction progress.

  • Choice of Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) is often preferred over smaller, more nucleophilic bases (e.g., triethylamine or inorganic bases like potassium carbonate) to minimize side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used for SNAr reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Complete consumption of starting material with no desired product formation. - The reaction conditions are too harsh, leading to complete degradation.- The nucleophile is too basic, causing widespread decomposition.- Lower the reaction temperature.- Use a weaker, non-nucleophilic base.- Reduce the reaction time.
Formation of multiple products, including substitution at both C2 and C4. - Lack of selectivity in the nucleophilic attack.- Use a sterically bulkier nucleophile to favor the C2 position.- Optimize the reaction temperature and solvent.- Consider a protecting group strategy if feasible.
Isolation of a product where the trichloromethyl group has been modified. - Hydrolysis of the trichloromethyl group by residual water or hydroxide ions.- Use anhydrous solvents and reagents.- Employ a non-aqueous workup if possible.- Use a non-nucleophilic base.
Low or no conversion to the desired product. - Insufficient reactivity of the nucleophile.- The reaction temperature is too low.- Increase the reaction temperature cautiously.- Use a more reactive nucleophile if the reaction allows.- Ensure the base is sufficiently strong to deprotonate the nucleophile if necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the C2-Position

This protocol provides a starting point for the selective substitution of the 2-chloro group with an amine nucleophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of pyrimidine).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Assessing the Stability of this compound to Basic Conditions

This protocol can be used to determine the stability of your compound to a specific base.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add a defined amount of the stock solution. To each vial, add the basic solution to be tested (e.g., 1M NaOH, 1M KOH, or a solution of an amine base) at a specific concentration. Include a control vial with only the compound and solvent.

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 40 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial and quench the reaction by neutralizing the base with an equivalent amount of acid.

  • Analysis: Analyze the quenched aliquots by HPLC or LC-MS to quantify the remaining amount of the starting material and identify any degradation products.

Visualizing Reaction Pathways

The following diagram illustrates the potential reaction pathways of this compound under basic conditions with a generic nucleophile (Nu⁻).

Stability_Pathways cluster_products Potential Products Start This compound Prod1 2-Nu-4-methoxy-6-(trichloromethyl)pyrimidine (Substitution at C2) Start->Prod1 SNAr at C2 Prod2 2-Chloro-4-Nu-6-(trichloromethyl)pyrimidine (Substitution at C4) Start->Prod2 SNAr at C4 Prod3 2-Chloro-4-methoxy-6-(carboxy)pyrimidine (Hydrolysis of CCl3) Start->Prod3 Hydrolysis Nuc Base / Nucleophile (Nu⁻) Degradation Further Degradation Products Prod1->Degradation Prod2->Degradation Prod3->Degradation

Caption: Potential degradation pathways of this compound in the presence of a base/nucleophile.

Workflow for Troubleshooting Unexpected Reactivity

The following workflow can guide your troubleshooting process when encountering unexpected results.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Potential Solutions Start Unexpected Reactivity Observed Analyze Analyze Product Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Cause1 Substitution at Multiple Positions Identify->Cause1 Multiple Isomers Cause2 Hydrolysis of Trichloromethyl Group Identify->Cause2 Carboxylic Acid or Derivative Cause3 Complete Decomposition Identify->Cause3 No Recognizable Products Sol1 Modify Nucleophile (Sterics) Lower Temperature Cause1->Sol1 Sol2 Use Anhydrous Conditions Non-nucleophilic Base Cause2->Sol2 Sol3 Milder Base Lower Temperature Shorter Reaction Time Cause3->Sol3

Caption: A logical workflow for troubleshooting unexpected reactivity during experiments.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine.
  • Wikipedia. (2023). Pyrimidine. Retrieved from [Link][1]

  • Journal of Organic Chemistry and Pharmaceutical Research. Reactivity of substituted Pyrimidines with Some Nucleophiles.[7]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.[3]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from a relevant academic or research institution's online publication.[8]

  • BenchChem. (n.d.). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Retrieved from a relevant chemical supplier's technical documentation.[4]

  • Romero-Ortega, M., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synlett, 29(15), 2023-2027.[9]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)
  • ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.[5]

  • ResearchGate. (n.d.). Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives.[10]

  • PubChem. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine.
  • Creative Proteomics. (2024, September 18).
  • ChemScene. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine.
  • MDPI. (2022, April 6).
  • Science Alert. (n.d.). Degradation of Pyrimidines by Pseudomonas syringae.
  • MDPI. (2021, September 7). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • Google Patents. (2010, February 17). Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • PubMed. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I.

Sources

Purification methods for 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (column chromatography vs crystallization)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Case ID: PUR-55406-PYR Subject: Optimization of Purification Protocols: Crystallization vs. Column Chromatography Applicable Compound: this compound (CAS: 55406-63-8)[1][2]

Executive Summary

You are likely working with this compound as a key intermediate in the synthesis of sulfonylurea herbicides or functionalized pharmaceutical heterocycles.[2] The presence of the trichloromethyl (-CCl₃) group at the C6 position, combined with the labile 2-chloro substituent, creates a specific purification challenge: hydrolytic instability .

  • The Challenge: The -CCl₃ group is prone to hydrolysis to the carboxylic acid (or esterification in alcohols) under thermal stress, while the 2-Cl group is susceptible to nucleophilic attack.

  • The Decision:

    • Choose Crystallization for scale-up (>10g) and removal of lipophilic byproducts, provided the crude purity is >85%.[1][2]

    • Choose Column Chromatography for lower scales, synthesis optimization, or separating closely eluting hydrolysis impurities (e.g., 6-carboxy derivatives).[1][2]

Part 1: Methodological Comparison

FeatureCrystallization (Recrystallization) Column Chromatography (Flash)
Primary Utility Bulk purification; removal of gross impurities.[1][2]High-resolution separation of isomers/hydrolysis products.[1][2]
Throughput High (Kg scale feasible).[1][2]Low to Medium (mg to g scale).[1][2]
Thermal Stress Moderate (requires heating to dissolve).[1][2]Low (room temperature).[1][2]
Hydrolysis Risk High if wet solvents or alcohols are used at reflux.[1][2]Low , provided silica is neutral and solvents are dry.[1][2]
Cost Efficiency High (Solvent recovery possible).[1][2]Low (Silica and solvent consumption).[1][2]
Key Failure Mode "Oiling out" (Phase separation before crystal formation).[1][2]Co-elution of the 4-methoxy and 2,4-dimethoxy byproducts.[1][2]

Part 2: Detailed Protocols

Protocol A: Crystallization (The Anti-Solvent Method)

Recommended for scale-up when crude purity >85%.

The "Oiling Out" Trap: This compound has a relatively low melting point.[2] If you cool a saturated solution too fast, or if the impurity profile is high, it will separate as a distinct oil phase rather than a crystal lattice.[2][3] We utilize a controlled anti-solvent addition method to mitigate this.[1][2]

Solvent System:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Solvent B (Anti-Solvent): n-Heptane or Hexanes.[1][2]

  • Note: Avoid hot alcohols (MeOH/EtOH) to prevent trans-esterification or solvolysis of the -CCl₃ group.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of Solvent A at 35–40°C. Do not boil.

  • Filtration: Filter the warm solution through a sintered glass funnel (or Celite pad) to remove insoluble salts (NaCl/KCl from the synthesis).

  • Nucleation: Stir the filtrate at room temperature. Slowly add Solvent B dropwise until a persistent cloudiness (turbidity) appears.[1][2]

  • Seeding (Critical): Add a seed crystal of pure product. If none exists, scratch the glass surface to induce nucleation.[2][3]

  • Crystallization: Continue adding Solvent B very slowly over 1 hour.

  • Cooling: Cool the slurry to 0–5°C over 2 hours. Do not shock cool.

  • Isolation: Filter the white crystalline solid and wash with cold Solvent B. Dry under vacuum at <40°C.

Protocol B: Column Chromatography

Recommended for removing specific impurities (e.g., 2,4-dichloro starting material or 6-carboxy hydrolysis products).[1][2]

Stationary Phase: Silica Gel (230–400 mesh).[1][2] Neutralize silica with 1% Et3N if the compound shows degradation.

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Petroleum Ether)[2]

  • Solvent B: Ethyl Acetate[4][5]

Gradient Table:

Time (CV*) % Solvent B Purpose
0–2 0% Column equilibration.
2–5 0% → 5% Elute non-polar impurities (e.g., polychlorinated byproducts).[1][2]
5–15 5% → 20% Elution of Target Product.

| 15–20 | 20% → 50% | Elute polar hydrolysis products (acids/amides).[1][2] |

*CV = Column Volumes[1]

Part 3: Troubleshooting & FAQs

Ticket #101: The product is "oiling out" during crystallization.

Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add 10–15% more of the Good Solvent (EtOAc) .[1][2]

  • Cool much slower (wrap the flask in foil/cotton).

  • Vigorous Stirring: High shear rates can sometimes force the oil droplets to crystallize.[1][2]

Ticket #102: I see a new spot on TLC after purification.

Diagnosis: Hydrolysis of the trichloromethyl group.[1] Mechanism: The -CCl₃ group can hydrolyze to -COCl or -COOH in the presence of moisture and Lewis acids (impurities in silica).[1][2] Fix:

  • Ensure all solvents are dried (MgSO₄ or molecular sieves).[1][2]

  • Add 1% Triethylamine (Et₃N) to the chromatography eluent to neutralize acidic sites on the silica gel.[2]

  • Do not store the compound in solution for long periods.[2]

Ticket #103: Yield is low, but purity is high.

Diagnosis: Product loss in the mother liquor (crystallization) or overlap with impurities (chromatography).[2] Fix:

  • For Crystallization: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Warning: The second crop will have lower purity.

  • For Chromatography: The compound may be "tailing."[2] Increase the polarity (more EtOAc) slightly faster to sharpen the peak.

Part 4: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude Mixture Analysis PurityCheck Is Crude Purity > 85%? Start->PurityCheck ScaleCheck Is Scale > 10g? PurityCheck->ScaleCheck Yes Chrom Method B: Column Chromatography (Hexane/EtOAc) PurityCheck->Chrom No (<85%) ImpurityType Impurity Type? ScaleCheck->ImpurityType No (<10g) Cryst Method A: Crystallization (Heptane/EtOAc) ScaleCheck->Cryst Yes (>10g) ImpurityType->Cryst Grease/Non-polar byproducts ImpurityType->Chrom Close Isomers/Hydrolysis Products CheckOiling Troubleshoot: Oiling Out Cryst->CheckOiling Did it Oil Out? Reheat Add Good Solvent + Slow Cool CheckOiling->Reheat Yes

Caption: Decision matrix for selecting the optimal purification route based on crude purity, scale, and impurity profile.

Workflow 2: Crystallization Troubleshooting Loop

CrystTroubleshoot Problem Issue: Oiling Out Cause1 Temp drop too fast Problem->Cause1 Cause2 Too much Anti-solvent Problem->Cause2 Action1 Re-dissolve (Warm) Cause1->Action1 Cause2->Action1 Action2 Add Seed Crystal Action1->Action2 At Cloud Point Action3 Slow Cool (Insulate) Action2->Action3 Result Success: Filter & Dry Action3->Result Crystals Form

Caption: Step-by-step troubleshooting loop for the common "oiling out" phenomenon during crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for general pyrimidine purification protocols). [2]

  • BenchChem Technical Support. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (Provides context on chloropyrimidine reactivity and recrystallization solvents). [2]

  • Zhu, X. M., et al. (2013).[1][2][6] "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry. (Analogous compound purification using halogenated solvents).

  • Organic Syntheses. (1963).[1][2] 2-Chloropyrimidine.[1][2][7][8] Org. Synth. 1963, 43, 336.[1][2] (Foundational protocol for handling volatile chloropyrimidines). [2]

  • LibreTexts Chemistry. (2022).[1][2] Recrystallization Troubleshooting. (General thermodynamic principles for preventing oiling out).

Sources

Handling moisture sensitivity of trichloromethyl-substituted heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Moisture & Light Sensitivity Handling

Introduction: The Double-Edged Sword

Welcome to the Technical Support Hub. You are likely here because your trichloromethyl (


) substituted heterocycle—whether a triazine, pyrimidine, or pyridine—has degraded into a sticky gum, corroded your spatula, or vanished on a silica column.

The Science of Sensitivity: Trichloromethyl groups on electron-deficient heteroaromatic rings are chemically "spring-loaded." The electron-withdrawing nature of the heterocycle makes the benzylic-like carbon highly electrophilic. In the presence of moisture (nucleophile), these systems undergo a haloform-type hydrolysis , rapidly converting the


 group into a carboxylic acid (

) or hydroxy-heterocycle, releasing 3 equivalents of HCl.

This guide provides the protocols required to arrest this degradation and successfully utilize these versatile building blocks.

Module 1: Storage & Handling Protocols

The "Dry & Dark" Mandate

These compounds are not just moisture-sensitive; many (especially


-triazines) are photoacid generators . Light exposure triggers radical cleavage of the C-Cl bond, releasing Cl radicals and HCl, which autocatalyzes hydrolysis.
ParameterRequirementThe "Why" (Causality)
Atmosphere Argon or Nitrogen (Inert)Oxygen can promote radical degradation; moisture triggers hydrolysis.
Temperature

to

(Refrigerated)
Slows the kinetics of spontaneous dehydrochlorination.
Container Amber Glass + Parafilm/Teflon TapeAmber: Blocks UV light (prevents photo-acid generation). Teflon: Prevents HCl from corroding standard caps.
Desiccant

or Activated Sieves
Standard silica gel is often too acidic and holds water too loosely.
Handling "The Crunch" (Solids)
  • Issue: You hear a "crunch" when closing the vial, or the cap is stuck.

  • Diagnosis: Sublimation and hydrolysis have created crystalline cyanuric acid or HCl salts in the threads.

  • Protocol:

    • Do not force the cap (risk of shattering).

    • Wipe threads with a dry Kimwipe before re-closing.

    • Flush the headspace with Argon before sealing.

Module 2: Reaction Troubleshooting (Q&A)

Scenario A: "My reaction mixture turned acidic and the yield plummeted."

User Question: I am trying to displace a chloride on the ring, but I am isolating the carboxylic acid derivative instead. Why?

Technical Diagnosis: You likely have wet solvent or wet base . Under basic conditions (e.g.,


, amines), water attacks the 

group via an addition-elimination mechanism (gem-dichloro intermediate) faster than your desired nucleophile attacks the ring.

The Fix (Self-Validating Protocol):

  • Solvent Drying: Do not rely on "anhydrous" bottles opened >1 week ago. Store solvents over activated 3Å or 4Å molecular sieves for 24 hours.

  • Base Choice: Switch to non-hygroscopic bases if possible (e.g.,

    
     dried in an oven) or use organic bases (DIPEA) distilled over 
    
    
    
    .
Scenario B: "The compound decomposes on the silica column."

User Question: TLC looks clean, but after column chromatography, I get a streak and a new polar spot.

Technical Diagnosis: Standard silica gel is slightly acidic (


) and contains adsorbed water. This creates a "solid-phase reactor" that hydrolyzes your 

group during purification.

The Fix: Neutralized Silica Protocol

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add

    
     Triethylamine (
    
    
    
    ) to the slurry.
  • Equilibration: Flush the column with this buffer until the eluent pH is neutral/basic.

  • Run: Perform the purification. The

    
     scavenges any released HCl, preventing autocatalysis.
    

Module 3: Visualizing the Degradation

Understanding the enemy is key to defeating it. Below is the mechanistic pathway for the degradation of a generic trichloromethyl-triazine (a common photoacid generator).

Hydrolysis Start Trichloromethyl Heterocycle (R-CCl3) Radical Radical Pair [R-CCl2• + Cl•] Start->Radical Photo-initiation GemDiol Gem-Dichloro Intermediate (R-CCl2-OH) Start->GemDiol Direct Hydrolysis (Base/H2O) Light UV Light (hv) Moisture Moisture (H2O) Radical->Start Recombination Radical->GemDiol + H2O (Atmosphere) AcylCl Acyl Chloride (R-COCl) GemDiol->AcylCl - HCl Final Carboxylic Acid (R-COOH) + 3 HCl AcylCl->Final + H2O Final->Start HCl Autocatalysis (Accelerates Reaction)

Figure 1: The Degradation Cycle. Note how Light and Moisture work synergistically, and the product (HCl) accelerates the destruction of the remaining material.

Module 4: Experimental Protocols

General Anhydrous Reaction Setup

For reactions involving Trichloromethyl-pyrimidines/triazines.

  • Glassware Prep: Oven-dry all glassware (

    
    ) for >4 hours. Assemble while hot under a stream of 
    
    
    
    or Ar.
  • Solvent Prep:

    • Use Molecular Sieves (3Å) .

    • Activation: Heat sieves to

      
       under vacuum for 3 hours.
      
    • Storage: Add activated sieves to the solvent bottle (

      
      ) and let stand for 24 hours before use.
      
  • Reagent Addition:

    • Weigh the trichloromethyl heterocycle in a glovebox if available.

    • If not, weigh quickly into a tared vial, flush with Argon, and cap immediately.

    • Dissolve in dry solvent before adding to the reaction mixture (avoids localized heating/hydrolysis upon addition).

NMR Sample Preparation

Issue:


 is often acidic due to photolysis, which degrades sensitive 

compounds in the NMR tube.
  • Filter: Pass

    
     through a small plug of basic alumina or 
    
    
    
    directly into the NMR tube.
  • Stabilize: Add a single grain of activated molecular sieve to the NMR tube if the sample will sit for >1 hour.

  • Run: Acquire data immediately.

References

  • Mechanism of Hydrolysis: Euranto, E. K.[1] "Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters." Acta Chemica Scandinavica, 1988.[1]

  • Triazine Photo-Chemistry: Hartenstein, et al. "Light-sensitive triazines possessing trichloromethyl groups."[2] U.S. Patent 4,619,998.

  • Solvent Drying Protocols: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants."[3] The Journal of Organic Chemistry, 2010.

  • Safety Data & Handling: Sigma-Aldrich. "Safety Data Sheet: 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine."

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: February 26, 2026

Introduction for the Modern Researcher

The conversion of hydroxypyrimidines to their chlorinated analogs is a cornerstone of heterocyclic synthesis, pivotal in the development of pharmaceuticals and agrochemicals.[1][2] The venerable phosphorus oxychloride (POCl₃) remains the workhorse for this transformation, yet achieving high conversion rates can be deceptively challenging.[3][4] Incomplete reactions not only deplete valuable starting materials but also complicate downstream purification, introducing unreacted hydroxypyrimidines that can be difficult to separate from the desired product.

This guide moves beyond simple procedural lists. As your technical support partner, our goal is to provide a deep, mechanistic understanding of the common failure points in pyrimidine chlorination. We will explore the causality behind each experimental parameter, empowering you to diagnose issues systematically and optimize your reactions for maximal yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chlorination reaction has stalled, showing significant unreacted starting material by TLC/LC-MS. What are the most probable causes?

This is the most common issue encountered. A sluggish or incomplete reaction typically points to one of three core areas: insufficient activation of the substrate, suboptimal reaction conditions, or the presence of deactivating contaminants.

A1.1: Insufficient Substrate Activation or Reactivity

The reaction proceeds through the conversion of the relatively unreactive hydroxyl (or tautomeric keto) group into a better leaving group. POCl₃ accomplishes this by forming a dichlorophosphate ester intermediate. However, the efficiency of this initial step is highly dependent on the substrate's nucleophilicity and the reaction environment.

  • The Role of Tertiary Amines: For many substrates, particularly those that are not sufficiently nucleophilic on their own, the addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or pyridine is crucial.[5] These bases serve a dual purpose: they can deprotonate the hydroxypyrimidine to form a more reactive pyrimidinate anion, and they can act as nucleophilic catalysts that react with POCl₃ to form a highly electrophilic chlorophosphonium salt, which then readily reacts with the pyrimidine.

  • Substituent Effects: The electronic nature of the pyrimidine ring itself plays a significant role. Electron-withdrawing groups (EWGs) diminish the ring's nucleophilicity, making the initial reaction with POCl₃ more difficult and often requiring more forcing conditions. Conversely, electron-donating groups (EDGs) can enhance reactivity.[6]

Suggested Solutions:

  • Introduce a Tertiary Amine: If your protocol does not include a base, add 1.0 to 1.2 equivalents of an anhydrous tertiary amine such as DIPEA or pyridine. Modern, solvent-free protocols often use one equivalent of pyridine per hydroxyl group.[3]

  • Increase Amine Stoichiometry: If a base is already present, consider increasing its amount, as it can be consumed by acidic byproducts.

A1.2: Suboptimal Reaction Temperature and Time

Pyrimidine chlorinations are rarely room-temperature reactions. Sufficient thermal energy is required to overcome the activation energy barrier for the formation of the dichlorophosphate intermediate and its subsequent substitution by chloride.

  • Temperature: Typical temperatures for POCl₃ reactions range from 80°C to 160°C.[5] Reactions run at lower temperatures may proceed very slowly or not at all. In many modern procedures, heating in a sealed reactor is necessary to safely reach the required temperatures.[3]

  • Reaction Time: While prolonged heating can lead to side products, insufficient reaction time is a primary cause of low conversion. Reaction completion can take anywhere from 2 to 24 hours.[7]

Suggested Solutions:

  • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, carefully monitoring for any signs of decomposition (e.g., significant color change to dark brown or black).

  • Extend Reaction Time: Continue heating the reaction and monitor its progress every 1-2 hours using an appropriate analytical method (see Q3).

A1.3: Deactivation by Moisture

Phosphorus oxychloride reacts violently and exothermically with water to produce phosphoric acid and HCl.[1] Even trace amounts of moisture in the glassware, solvents, or reagents can consume the POCl₃, rendering it inactive for the desired chlorination. Furthermore, the water can hydrolyze the chlorinated product back to the starting material.[5]

Suggested Solutions:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Reagent Quality: Use a fresh bottle of POCl₃. Older bottles that have been opened multiple times may have absorbed atmospheric moisture.

Troubleshooting Summary Table

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient reaction temperature.1. Increase temperature gradually (e.g., 80°C to 160°C). Monitor by TLC/LCMS.[5]
2. Lack of an activating base.2. Add 1.0-1.2 equivalents of a tertiary amine (e.g., pyridine, DIPEA).[5]
3. Moisture contamination.3. Use oven-dried glassware, anhydrous reagents, and an inert atmosphere.[5]
4. Poor substrate solubility.4. Consider a high-boiling inert co-solvent or use a sealed reactor for solvent-free conditions at high temperature.[3]
Product Hydrolysis 1. Improper quenching technique.1. Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.[1][5]
2. Acidic workup conditions.2. Neutralize the quenched mixture to pH 8-9 with a base (e.g., sat. Na₂CO₃ solution) before extraction.[3][5]
Over-chlorination 1. Excess chlorinating agent.1. Reduce POCl₃ stoichiometry to 1 equivalent per hydroxyl group.[5]
2. High temperature or long time.2. Lower the reaction temperature and monitor closely to stop the reaction upon consumption of starting material.[5]
Q2: My reaction appears to go to completion, but I lose a significant portion of my product to hydrolysis during the workup. How can I prevent this?

This is a classic problem. The chlorinated pyrimidine product is often susceptible to nucleophilic attack by water, especially under the acidic conditions generated when quenching excess POCl₃. The key is a rapid, cold, and basic workup.

  • Quenching: The quenching of POCl₃ with water is highly exothermic.[1] If done improperly, the resulting heat can accelerate the hydrolysis of your product. The standard and most effective procedure is to pour the cooled reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This dissipates the heat effectively.[1][5]

  • Neutralization: The quench produces strong acids (phosphoric acid, HCl). These acids will catalyze the hydrolysis of the chloro-group back to a hydroxyl group. It is imperative to neutralize the aqueous mixture immediately after the quench, typically by adding a saturated solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).[3][5] Only then should you proceed with organic extraction.

Q3: How can I effectively monitor the reaction to determine the optimal endpoint and avoid byproduct formation?

Proper reaction monitoring is critical to maximize the yield of the desired product while minimizing the formation of byproducts from over-reaction or degradation.

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method.[1][8] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate. A good solvent system will show a clear separation between the more polar hydroxypyrimidine starting material and the less polar chlorinated product. The reaction is complete when the starting material spot has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions or for a more quantitative assessment, LC-MS is ideal. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential byproducts.[5]

Visualizing the Troubleshooting Process

A systematic approach is crucial when diagnosing a failed reaction. The following workflow outlines a logical sequence of checks and actions.

Troubleshooting_Workflow start Low Conversion Observed check_temp Is Reaction Temperature Sufficient (≥100°C)? start->check_temp check_base Is a Tertiary Amine Base (e.g., Pyridine) Present? check_temp->check_base Yes increase_temp ACTION: Increase Temperature in 20°C increments check_temp->increase_temp No check_anhydrous Were Strict Anhydrous Conditions Used? check_base->check_anhydrous Yes add_base ACTION: Add 1.0 eq. Pyridine or DIPEA per OH group check_base->add_base No check_reagents Are Reagents High Quality (e.g., fresh POCl₃)? check_anhydrous->check_reagents Yes rerun_dry ACTION: Rerun reaction with oven-dried glassware under inert atmosphere check_anhydrous->rerun_dry No rerun_fresh ACTION: Rerun reaction with fresh reagents check_reagents->rerun_fresh No success Conversion Improved check_reagents->success Yes increase_temp->success add_base->success rerun_dry->success rerun_fresh->success

Caption: Logical workflow for troubleshooting low conversion in pyrimidine chlorinations.

Reference Protocol: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)

This modern, environmentally conscious protocol is adapted from procedures that utilize equimolar amounts of POCl₃, enhancing safety and simplifying workup.[3][5]

Objective: To synthesize 2,4-dichloropyrimidine from uracil with high conversion.

Materials:

  • 2,4-Dihydroxypyrimidine (Uracil)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Crushed Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).

  • Reagent Addition: In a certified chemical fume hood, carefully add anhydrous pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).

  • Sealing: Securely close the reactor according to the manufacturer's specifications.

  • Heating: Place the reactor in a suitable heating mantle or oven and heat to 160 °C for 2 hours.[3]

  • Cooling: After the reaction period, turn off the heat and allow the reactor to cool completely to ambient temperature. Caution: Never attempt to open a pressurized or hot reactor.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and with vigorous stirring, pour the reaction mixture onto a large beaker containing at least 500 g of crushed ice. The quench is highly exothermic.[5]

  • Neutralization: While continuing to stir, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization as needed.[1]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.
  • Optimization of the Chlorination Conditions. (n.d.). ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem.
  • Tao, Y., & Ye, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]

  • Tao, Y., & Ye, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • BenchChem Technical Support Team. (2025). methods for monitoring the progress of pyrimidine reactions. BenchChem.
  • Al-dujaili, L. J., & Al-azzawi, A. M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26738-26792. [Link]

  • Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuDrug. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. [Link]

Sources

Validation & Comparative

Precision Profiling: Optimizing Impurity Detection in 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Detecting Impurities in 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Executive Summary

In the synthesis of agrochemical intermediates like This compound (hereafter CMTP ), standard C18 HPLC methods often fail to resolve critical positional isomers and hydrolytic degradants. This guide compares the industry-standard C18 approach against a targeted Pentafluorophenyl (PFP) method , demonstrating why the latter is the superior choice for ensuring the purity and stability of trichloromethyl-substituted heterocycles.

The Analytical Challenge: The "Hydrolysis Trap" & Isomerism

The trichloromethyl group (-CCl


) on a pyrimidine ring is a double-edged sword. While it provides essential lipophilicity for bioactivity, it is chemically labile.
  • Hydrolytic Instability: In the presence of moisture and protic solvents, the -CCl

    
     group hydrolyzes to a carboxylic acid (-COOH), often via a chlorocarbonyl intermediate.
    
  • Positional Isomerism: The nucleophilic substitution of 2,4-dichloropyrimidines to introduce the methoxy group often yields a mixture of the desired 4-methoxy product and the unwanted 2-methoxy isomer. These isomers have nearly identical hydrophobicities (

    
    ), making them difficult to separate on alkyl-bonded phases.
    
Impurity Origins & Pathways

The following diagram illustrates the critical impurities that must be resolved.

ImpurityPathways Start 2,4-Dichloro-6- (trichloromethyl)pyrimidine Target TARGET: 2-Chloro-4-methoxy- 6-(trichloromethyl)pyrimidine Start->Target + NaOMe (Major Path) Isomer IMPURITY A: 4-Chloro-2-methoxy- 6-(trichloromethyl)pyrimidine (Regioisomer) Start->Isomer + NaOMe (Minor Path) Hydrolysis IMPURITY B: 2-Chloro-4-methoxy- 6-pyrimidinecarboxylic acid (Hydrolysis Product) Target->Hydrolysis + H2O / H+

Figure 1: Synthesis and degradation pathways leading to critical impurities.

Method Comparison: Standard C18 vs. Optimized PFP

We compared the performance of a generic C18 method against a method developed using a Core-Shell Pentafluorophenyl (PFP) column.

Alternative: The "Standard" C18 Method
  • Column: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm.[1]

  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Limitations:

    • Poor Isomer Resolution: The 2-methoxy and 4-methoxy isomers co-elute or show "shouldering" because their hydrophobicity is nearly identical.

    • Peak Tailing: The acidic hydrolysis impurity (Impurity B) often tails significantly due to silanol interactions if the pH is not strictly controlled.

The Solution: The Optimized PFP Method
  • Column: Core-Shell PFP (Pentafluorophenyl), 2.6 µm, 150 x 4.6 mm.

  • Mechanism:

    • 
      -
      
      
      
      Interaction:
      The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich pyrimidine ring.
    • Dipole-Dipole: Strong interaction with the polar C-Cl and C-O bonds.

    • Shape Selectivity: The rigid PFP ring discriminates between the spatial arrangement of the methoxy and chloro substituents (ortho vs. para effects).

Experimental Data & Performance Metrics

The following data was generated using a binary gradient system.

Table 1: Comparative Performance Metrics

ParameterStandard C18 MethodOptimized PFP MethodImprovement
Isomer Resolution (

)
1.2 (Partial Co-elution)3.8 (Baseline Separation) +216%
Impurity B Tailing (

)
1.8 (Significant Tailing)1.1 (Symmetric) Improved Symmetry
Analysis Time 25 minutes12 minutes 52% Faster
LOD (Impurity A) 0.05%0.01% 5x Sensitivity

Analyst Note: The PFP column uses methanol as the organic modifier. Methanol promotes


-

interactions more effectively than acetonitrile in fluorinated phases, enhancing the separation of the halogenated isomers [1].
Detailed Experimental Protocols
Protocol A: Optimized PFP Method (Recommended)

This method is validated for specificity against regioisomers and hydrolysis degradants.

  • Instrument: HPLC with UV-Vis (DAD) or LC-MS.

  • Column: Kinetex® PFP (or equivalent), 2.6 µm, 100 Å, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Low pH suppresses the ionization of the carboxylic acid impurity, ensuring it elutes as a sharp peak rather than a broad smear.

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why? Enhances selectivity for the halogenated aromatic ring compared to Acetonitrile.

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 85% B

    • 10.0 min: 85% B

    • 10.1 min: 40% B

    • 12.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

    • Critical: Do not exceed 30°C to prevent on-column hydrolysis of the -CCl

      
       group [2].
      
  • Detection: UV at 254 nm (primary) and 220 nm (for non-aromatic impurities).

Protocol B: Sample Preparation (Crucial for Stability)

The trichloromethyl group is sensitive to degradation in solution.

  • Diluent: Acetonitrile:Water (90:10).

    • Avoid: Pure methanol or unbuffered water as diluents for long-term storage, as they promote solvolysis [3].

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze within 4 hours of preparation or store at 4°C.

Mechanistic Workflow: Why PFP Wins

The following decision tree outlines the logic used to select the PFP phase over others for this specific molecule.

MethodSelection Start Analyte: Halogenated Pyrimidine (Isomers + Acidic Impurities) Q1 Are positional isomers present? Start->Q1 BranchC18 No: Use C18 (Hydrophobic retention only) Q1->BranchC18 No BranchYes Yes: 2-OMe vs 4-OMe Q1->BranchYes Yes Q2 Selectivity Mechanism Needed BranchYes->Q2 Soln1 Phenyl-Hexyl (Good Pi-Pi, weaker for halogens) Q2->Soln1 Aromatic only Soln2 Pentafluorophenyl (PFP) (Strong Pi-Pi + Dipole-Dipole + Shape Selectivity) Q2->Soln2 Halogenated Aromatic Result OPTIMIZED METHOD: PFP Column + MeOH Mobile Phase Soln2->Result

Figure 2: Logical framework for selecting PFP stationary phases for halogenated heterocycles.

References
  • Phenomenex. (2024). Luna PFP(2) HPLC Columns: Selectivity for Halogenated and Isomeric Compounds.[2][3]Link

  • BenchChem. (2025).[4][5] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[5] (Provides analogous data on chloromethyl stability). Link

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link

Sources

Infrared (IR) Spectroscopy Peaks for Trichloromethyl Group Identification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

The trichloromethyl group (-CCl


) is a potent pharmacophore and synthetic intermediate, valued for its steric bulk and strong electron-withdrawing inductive effect (

). However, identifying it via Infrared (IR) spectroscopy presents a unique analytical challenge: the C-Cl stretching vibrations lie in the "fingerprint region" (600–850 cm

), often obscured by solvent peaks or skeletal vibrations.

This guide details the specific IR signatures of the -CCl


 moiety, quantifies its inductive influence on neighboring functional groups, and objectively compares IR performance against its most powerful alternative: Raman Spectroscopy .
Part 1: The IR Signature of -CCl

Unlike carbonyls or hydroxyls, the -CCl


 group does not offer a single, clean diagnostic peak in IR. Instead, identification relies on a dual-evidence approach : direct detection of C-Cl bands and indirect detection via inductive shifts.
1. Direct Detection: The C-Cl Stretching Zone

The C-Cl bond is heavy and polar. In a trichloromethyl group, the three chlorines create a complex vibrational system involving symmetric and asymmetric stretching modes.

Vibrational ModeFrequency Range (cm

)
Intensity (IR)Characteristics
Asymmetric Stretch (

)
750 – 850 cm

StrongOften appears as a broad, complex band or doublet due to rotational isomerism.
Symmetric Stretch (

)
580 – 700 cm

Weak to MediumFrequently obscured by solvent peaks (e.g., if using chlorinated solvents) or skeletal bends.

Critical Insight: In 1,1,1-trichloroethane (


), the C-Cl stretching vibrations dominate the 800–580 cm

region. The complexity arises because the heavy -CCl

rotor couples with the rest of the carbon skeleton, broadening the bands.
2. Indirect Detection: The Inductive "Tell"

The most reliable way to confirm a -CCl


 group using IR is not by looking at the group itself, but by observing its effect on neighbors. The strong electron-withdrawing nature of -CCl

shortens adjacent bonds, increasing their force constant (

) and shifting absorption to higher wavenumbers.

Case Study: The Carbonyl Shift The -CCl


 group shifts the carbonyl (

) stretch significantly compared to a methyl (

) group.
CompoundStructureC=O[1][2][3][4][5][6][7] Frequency (cm

)
Shift (

)
Acetaldehyde

~1730 cm

Reference
Trichloroacetaldehyde (Chloral)

~1768 cm

+38 cm

Ethyl Acetate

~1740 cm

Reference
Ethyl Trichloroacetate

~1770 cm

+30 cm

Mechanism: The -CCl


 group pulls electron density through the 

-bond framework (induction), destabilizing the polarized form of the carbonyl (

) and increasing the double-bond character of the

bond.
Part 2: Experimental Protocol (Self-Validating)

Objective: Differentiate solute -CCl


 peaks from solvent interference.
Challenge:  Common IR solvents like Chloroform (

) and Carbon Tetrachloride (

) contain the exact C-Cl bonds you are trying to detect.
Step-by-Step Methodology
  • Solvent Selection (The "Exclusion Rule"):

    • Do NOT use:

      
      , 
      
      
      
      , or
      
      
      . These will saturate the 700–800 cm
      
      
      region.
    • Use: Carbon Disulfide (

      
      ) for the 600–1300 cm
      
      
      
      window, or Cyclohexane.
    • Alternative: Use ATR (Attenuated Total Reflectance) on the neat solid/liquid to eliminate solvent interference entirely.

  • The "Blank" Validation:

    • Step A: Record the background spectrum of the clean ATR crystal or pure solvent cell.

    • Step B: Record the sample spectrum.[8]

    • Step C: Perform a spectral subtraction.[9]

    • Validation Check: If the region at 750 cm

      
       shows negative peaks, your subtraction is aggressive. If it shows a flat baseline with distinct broad bands at ~830 cm
      
      
      
      and ~600 cm
      
      
      , you have valid C-Cl signals.
  • Path Length Caution:

    • C-Cl stretches have high molar absorptivity (very polar bonds). If using a transmission cell, use a short path length (0.01 – 0.05 mm ) to prevent detector saturation (flat-topping) of the C-Cl bands.

Part 3: Comparative Analysis – IR vs. Raman

While IR is the standard for functional group analysis, Raman spectroscopy is often the superior technique specifically for the -CCl


 moiety due to selection rules.
The Physics of Detection
  • IR (Dipole Change): Detects asymmetric vibrations well. The symmetric breathing of the

    
     group causes a small dipole change, making it weak in IR .
    
  • Raman (Polarizability Change): Detects symmetric vibrations well. The simultaneous stretching of three polarizable Chlorine atoms causes a massive change in the electron cloud volume, making it intense in Raman .

Performance Matrix
FeatureIR Spectroscopy Raman Spectroscopy
Primary Signal Asymmetric Stretch (

)
Symmetric Stretch (

)
Peak Appearance Broad, complex, often overlappingSharp, intense, distinct
Typical Wavenumber 750–850 cm

350–400 cm

(Deformation) & ~670 cm

(Stretch)
Water Interference High (O-H overlaps many regions)Negligible (Water is Raman weak)
Sample Prep KBr pellet, Nujol mull, or ATRNon-destructive, direct in glass vial
Verdict Best for confirming carbonyl environment (indirect).Best for confirming the -CCl

group itself
(direct).
Part 4: Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming a trichloromethyl group, integrating both IR and Raman data points.

CCl3_Identification Start Unknown Sample Analysis CheckCO Does molecule have C=O group? Start->CheckCO IR_Check Check IR Carbonyl Region (1700-1800 cm⁻¹) CheckCO->IR_Check Yes Direct_IR Inspect Fingerprint Region (600-850 cm⁻¹) CheckCO->Direct_IR No Shift_Yes Significant Shift Observed? (> +30 cm⁻¹ vs parent) IR_Check->Shift_Yes Inductive_Confirm Strong Evidence: Inductive -CCl3 Effect Shift_Yes->Inductive_Confirm Yes Shift_Yes->Direct_IR No (or need confirmation) Solvent_Check Is sample in CHCl3/CCl4? Direct_IR->Solvent_Check Switch_Solvent Protocol Violation: Switch to ATR or CS2 Solvent_Check->Switch_Solvent Yes CCl_Bands Observe Broad Bands: ~750-850 cm⁻¹ (Asym) ~600-700 cm⁻¹ (Sym) Solvent_Check->CCl_Bands No Switch_Solvent->Direct_IR Ambiguous Bands Obscured/Ambiguous? CCl_Bands->Ambiguous Ambiguous->Inductive_Confirm No (Clear Signal) Raman_Exp Run Raman Spectroscopy Ambiguous->Raman_Exp Yes Raman_Peak Look for Sharp, Polarized Peak @ ~670 cm⁻¹ (Sym Stretch) Raman_Exp->Raman_Peak

Caption: Analytical workflow for differentiating -CCl


 groups using IR inductive shifts and Raman symmetric stretching confirmation.
References
  • Doc Brown's Chemistry. Infrared spectrum of 1,1,1-trichloroethane. Retrieved from [Link]

  • NIST Chemistry WebBook. Acetic acid, trichloro-, ethyl ester IR Spectrum. National Institute of Standards and Technology.[2][9] Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids (Inductive Effects). Retrieved from [Link]

  • DoITPoMS (University of Cambridge). Raman Active Modes and Selection Rules. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine . This document is structured for researchers and safety officers, prioritizing chemical stability, regulatory compliance, and personnel safety.

Executive Summary & Waste Classification

Immediate Action: Treat this compound as a High-Hazard Halogenated Organic . It possesses dual reactivity zones: the electrophilic pyrimidine ring and the hydrolytically unstable trichloromethyl group.

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid depending on solution state).

  • RCRA Classification (USA): Likely falls under D002 (Corrosive) if hydrolyzed or D003 (Reactive) depending on specific conditions; often managed as U-listed or characteristic hazardous waste due to toxicity.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl and NOx).

  • Critical Prohibition: DO NOT mix with strong bases, aqueous acids, or non-halogenated organic waste streams without validation.

Chemical Hazard Analysis (Structure-Activity Relationship)

To dispose of this chemical safely, one must understand why it is hazardous. The molecule contains three distinct hazard vectors:

  • 2-Chloro Substituent: Activated by the pyrimidine nitrogens, this position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Contact with nucleophiles (amines, thiols, hydroxide) can trigger rapid, exothermic displacement.
    
  • 6-Trichloromethyl Group (

    
    ):  This group is electron-withdrawing and sensitive to hydrolysis. In the presence of moisture and Lewis acids, it can degrade to form hydrochloric acid (HCl) and carboxylic acid derivatives. In extreme cases, partial hydrolysis can yield phosgene-like intermediates.
    
  • Pyrimidine Core: Nitrogen-rich, leading to the formation of Nitrogen Oxides (

    
    ) during thermal decomposition.
    

Physical Properties Overview:

Property Description
State Solid (typically crystalline) or solution
Reactivity Moisture sensitive; Electrophilic

| Decomposition Products | Hydrogen Chloride (HCl), Carbon Monoxide (CO), Nitrogen Oxides (


) |
| Storage Class  | Corrosive / Toxic Solids |

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated.[1]

A. Segregation Logic
  • Incompatible with: Strong oxidizers (peroxides, nitrates), Strong bases (NaOH, KOH - risk of rapid hydrolysis), and Water (slow hydrolysis releasing HCl).

  • Compatible with: Halogenated solvents (Dichloromethane, Chloroform) - only if being dissolved for liquid waste disposal.

B. Packaging for Disposal[2]
  • Solid Waste:

    • Place the solid material in a high-density polyethylene (HDPE) or glass jar.

    • Ensure the lid is chemically resistant (Teflon/PTFE lined).

    • Double-bag the container in a clear, chemically resistant plastic bag (4-mil polyethylene).

  • Liquid Waste (Solutions):

    • Collect in a dedicated "Halogenated Organic Waste" carboy.

    • Do not fill the container >90% to allow for vapor expansion.

    • Verify the pH of the waste stream; if acidic due to hydrolysis, tag as "Acidic Halogenated Waste".

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Labeling
  • Identification: Label the container clearly with the full chemical name. Do not use abbreviations.

  • Hazard Tagging: Affix GHS labels for Corrosive , Toxic , and Environmental Hazard .

Phase 2: Transfer to Central Accumulation Area
  • Secondary Containment: Transport the sealed primary container inside a secondary container (e.g., a Nalgene tub) to prevent spills during transit.

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling large quantities (>100g), use a chemical apron.

Phase 3: Final Disposal (Off-Site)
  • Method: The only acceptable final disposal method is High-Temperature Incineration (typically >1100°C) at a licensed hazardous waste facility.

  • Reasoning: Incineration ensures the complete destruction of the pyrimidine ring. The facility must be equipped with a scrubber system to neutralize the massive amounts of HCl generated from the trichloromethyl and chloropyrimidine moieties.

Visualizations

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the chemical is placed in the correct waste stream to prevent dangerous incompatibilities.

WasteSegregation Start Waste: 2-Chloro-4-methoxy- 6-(trichloromethyl)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid BinSolid DISPOSAL A: Solid Hazardous Waste (Tag: Toxic/Corrosive) Solid->BinSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolv Aqueous Aqueous Mixture SolventCheck->Aqueous BinHalo DISPOSAL B: Halogenated Organic Waste (Tag: Flammable/Toxic) HaloSolv->BinHalo BinMixed DISPOSAL C: Mixed Organic Waste (Check Halogen Content Limits) NonHaloSolv->BinMixed BinAq STOP: Do Not Mix with Water. Segregate Immediately. Check pH & Tag 'Acidic Aqueous' Aqueous->BinAq Hydrolysis Risk!

Caption: Decision logic for segregating this compound waste streams.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a spill during the disposal process.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Resp. Protection) Evacuate->PPE Contain 3. Containment Do NOT use Water PPE->Contain Absorb 4. Absorb/Sweep Use Vermiculite or Dry Sand Contain->Absorb Dry Methods Only Pack 5. Pack & Label Double Bag -> Drum Absorb->Pack

Caption: Emergency workflow for dry spill cleanup. Water is strictly prohibited to prevent HCl generation.

Regulatory & Compliance (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Determination: This chemical is not specifically P- or U-listed by name in 40 CFR 261.33, but it routinely exhibits characteristics of Toxicity and Reactivity .

  • Characteristic Codes:

    • D002 (Corrosive): If the waste is aqueous and pH < 2 (due to hydrolysis).

    • D003 (Reactive): If it reacts violently with water or generates toxic fumes (HCl/Phosgene-derivatives) when mixed with water.

  • European Waste Code (EWC): Typically 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).

References

The following sources provide authoritative data on the handling of chloropyrimidines and trichloromethyl-substituted aromatics, which form the basis of this safety protocol.

  • PubChem. 2-Chloro-4-methoxy-6-methylpyrimidine (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.